Palmitic acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H32O2 |
|---|---|
Molecular Weight |
261.45 g/mol |
IUPAC Name |
2,2,16,16,16-pentadeuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,15D2 |
InChI Key |
IPCSVZSSVZVIGE-GJZIZAJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC([2H])([2H])C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Palmitic acid-d5 isotopic purity and enrichment
An In-depth Technical Guide to Palmitic Acid-d5: Isotopic Purity and Enrichment
Introduction
This compound is a stable isotope-labeled (SIL) variant of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. In research, particularly in pharmacology, metabolomics, and drug development, deuterated compounds like this compound serve as invaluable tools. They are frequently used as internal standards in quantitative mass spectrometry assays, enabling precise and accurate measurement of their unlabeled counterparts in complex biological matrices.[1] Furthermore, they act as tracers to elucidate the metabolic fate of fatty acids in vivo.[2][3]
The utility of any SIL compound is fundamentally dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the isotopic label, while isotopic enrichment specifies the percentage of a particular atomic position that is occupied by the heavy isotope.[4][5] This guide provides a comprehensive overview of the core concepts of isotopic purity and enrichment for this compound, details the analytical methodologies used for its characterization, and presents its role in cellular signaling.
Core Concepts: Isotopic Enrichment vs. Species Abundance
When working with deuterated standards, it is crucial to distinguish between isotopic enrichment and species abundance.
-
Isotopic Enrichment: This value refers to the probability of finding a deuterium (B1214612) atom at a specific labeled position. For instance, a starting material with 99.5% D enrichment means that for any given labeled position, there is a 99.5% chance it is a deuterium and a 0.5% chance it is a hydrogen.[4]
-
Isotopic Purity (or Species Abundance): This describes the percentage of the entire population of molecules that has a specific isotopic composition.[5] Due to the statistical nature of the synthesis, a batch of this compound will not contain 100% d5 molecules. It will be a mixture of isotopologues (d5, d4, d3, etc.), with the d5 species being the most abundant.[4]
The distribution of these isotopologues can be predicted using a binomial expansion, as illustrated in the logical diagram below.[5] This statistical reality makes it practically impossible to synthesize a compound with 100% isotopic purity.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterium-Labeled Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing, and applications of deuterium-labeled palmitic acid. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize isotopic labeling for metabolic studies. This document details various synthetic methodologies, experimental protocols, and analytical techniques for the characterization of these valuable tracer compounds.
Introduction: The Role of Deuterium-Labeled Palmitic Acid in Research
Deuterium-labeled palmitic acid is an indispensable tool in the study of lipid metabolism and its role in various physiological and pathological processes. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope, allows for the tracing of palmitic acid through complex biological pathways without altering its fundamental chemical properties. This technique is crucial for understanding fatty acid uptake, synthesis, and catabolism, and has significant applications in the investigation of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
The use of deuterium labeling offers several advantages over other isotopic methods, including the absence of radioactivity and the relative ease of detection using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide will focus on the practical aspects of synthesizing and manufacturing deuterium-labeled palmitic acid, providing the necessary information for its application in a research setting.
Synthetic Methodologies for Deuterium-Labeled Palmitic Acid
Several methods are employed for the synthesis of deuterium-labeled palmitic acid, each with its own advantages in terms of isotopic purity, yield, and scalability. The choice of method often depends on the desired labeling pattern (e.g., perdeuterated vs. selectively labeled) and the available starting materials.
Metal-Catalyzed Hydrogen-Deuterium (H/D) Exchange
A common and effective method for producing perdeuterated fatty acids, such as palmitic acid-d31, is through metal-catalyzed hydrogen-deuterium (H/D) exchange. This method involves the use of a heterogeneous catalyst, typically platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). The reaction is usually carried out under hydrothermal conditions in a high-pressure reactor. To achieve high levels of deuterium incorporation (≥98%), the process may need to be repeated multiple times.[1]
Enzymatic Synthesis
Enzymatic methods offer high specificity and can be used to introduce deuterium at specific positions within the palmitic acid molecule. Lipases are commonly used to catalyze the esterification of a glycerol (B35011) backbone with deuterated fatty acids. This approach is particularly useful for synthesizing complex lipids, such as phospholipids (B1166683) containing deuterated palmitic acid at a specific position.[2] For instance, an enzyme-assisted approach can be used for the regioselective substitution of a perdeuterated palmitoyl (B13399708) chain onto a lysophospholipid backbone.[2]
Organic Synthesis from Deuterated Precursors
Deuterium-labeled palmitic acid can also be synthesized through multi-step organic synthesis starting from smaller deuterated building blocks. For example, a Horner-Wadsworth-Emmons reaction can be employed to build up the carbon chain from a commercially available perdeuterated shorter-chain fatty acid.[3] This method allows for precise control over the location of the deuterium labels.
Quantitative Data on Synthesis
The efficiency of different synthetic methods can be compared based on key quantitative parameters such as reaction yield and isotopic purity.
| Synthetic Method | Deuterated Species | Typical Yield (%) | Isotopic Purity (%) | Reference |
| Metal-Catalyzed H/D Exchange | Palmitic acid-d31 | Not explicitly stated | ≥98 | [1] |
| Enzymatic Synthesis (chemoenzymatic) | 1-Palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine | ~23 (over 3 steps) | >96 (chemical purity) | [2] |
| Organic Synthesis (from methyl palmitate) | Dimethyl 2-tetradecylmalonate | 88.3 ± 1.4 | 94.7 (GC purity) | [4] |
| Commercial Availability | Palmitic acid-d31 | N/A | ≥98 | [5] |
Experimental Protocols
General Experimental Workflow
The general workflow for the synthesis and analysis of deuterium-labeled palmitic acid involves several key stages, from the initial labeling reaction to the final characterization of the product.
References
- 1. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of an isotopic labeling strategy for studying fatty acid-protein binding by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic considerations on catalytic H/D exchange mediated by organometallic transition metal complexes [comptes-rendus.academie-sciences.fr]
- 5. Palmitic Acid-d31 | FB Reagents [fbreagents.com]
Palmitic Acid-d5 as a Stable Isotope Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways in both health and disease. Palmitic acid-d5, a deuterated form of the ubiquitous 16-carbon saturated fatty acid, serves as an invaluable tracer for investigating lipid metabolism. Its use allows for the precise tracking of the absorption, transport, storage, and breakdown of fatty acids within biological systems. This guide provides a comprehensive overview of the application of this compound in metabolic research, complete with experimental protocols, data presentation, and visual representations of key pathways and workflows. The methodologies described herein are essential for researchers in fields ranging from basic science to drug development, offering a robust tool to probe the complexities of lipid biology and its role in various pathologies such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1][2][3]
Core Concepts in Stable Isotope Tracing with this compound
The fundamental principle behind using this compound is the ability to distinguish it from its endogenous, non-labeled counterpart by mass spectrometry.[1] The five deuterium (B1214612) atoms increase the mass of the molecule, allowing for its detection and quantification in various biological samples. By introducing a known amount of this compound into a system, researchers can trace its incorporation into complex lipids, its oxidation for energy, and its flux between different tissues.[1][4][5] This approach provides dynamic information about metabolic rates and pathway activities, which cannot be obtained from static concentration measurements alone.[2]
Key Applications of this compound
-
Fatty Acid Oxidation: Measuring the rate at which fatty acids are broken down for energy.[1][3]
-
De Novo Lipogenesis (DNL): Quantifying the synthesis of new fatty acids from non-lipid precursors.[1][6]
-
Triglyceride and Phospholipid Synthesis: Tracking the incorporation of palmitate into storage and membrane lipids.[3][4]
-
Lipid Flux: Determining the rate of appearance and disappearance of fatty acids in the plasma.[1][5]
-
Drug Efficacy Studies: Evaluating the effect of therapeutic agents on lipid metabolism.[4]
Experimental Design and Protocols
A successful stable isotope tracing experiment requires careful planning and execution. The following sections detail standardized protocols for in vivo and in vitro studies using this compound.
In Vivo Tracer Studies in Animal Models
This protocol describes a common method for assessing fatty acid metabolism in mice.[3][4]
Table 1: In Vivo Experimental Parameters
| Parameter | Value/Description | Source |
| Tracer | This compound (or other deuterated fatty acids) | [3] |
| Animal Model | C57BL/6 mice | [3] |
| Tracer Administration | Intravenous infusion or oral gavage | [3][5] |
| Dosage | 150 mg/kg (as part of a fatty acid cocktail) | [3] |
| Vehicle | Corn oil, Intralipid, or 20% TPGS | [3][4] |
| Sample Collection | Serial blood samples withdrawn at various timepoints | [3][4] |
| Sample Processing | Plasma separation | [3][4] |
Detailed Protocol:
-
Animal Preparation: Acclimate C57BL/6 mice to the experimental conditions. For studies involving drug treatment, administer the vehicle control or therapeutic agent prior to the tracer.[3]
-
Tracer Administration: Prepare a formulation of this compound in a suitable vehicle like corn oil or Intralipid. Administer a single dose of 150 mg/kg via oral gavage or intravenous infusion.[3]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) following tracer administration.[3][4]
-
Sample Processing: Process the blood samples to obtain plasma. For lipid extraction, mix 10 µL of plasma with 90 µL of methanol (B129727) containing internal standards, followed by the addition of 300 µL of pentanol. Centrifuge to pellet proteins.[3]
-
Analysis: Analyze the supernatant using LC-MS or GC-MS to determine the enrichment of this compound in various lipid species.[3][7]
In Vitro Metabolic Labeling in Cell Culture
This protocol is adapted for studying fatty acid metabolism in cultured cells.[][9][10]
Table 2: In Vitro Experimental Parameters
| Parameter | Value/Description | Source |
| Tracer | This compound | [11] |
| Cell Line | e.g., HepG2, COS-1, or other relevant cell lines | [9][12] |
| Labeling Medium | Cell culture medium supplemented with this compound | [][9] |
| Tracer Concentration | 0.2 - 1 mCi/mL (for radiolabeled palmitate, adapt for stable isotope) | [9] |
| Incubation Time | Varies depending on the experiment (e.g., pulse-chase) | [9] |
| Cell Lysis | Lysis buffer appropriate for downstream analysis | [9] |
| Analysis | LC-MS, GC-MS, or NMR | [11][13] |
Detailed Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.
-
Labeling: Prepare the labeling medium by supplementing the standard culture medium with this compound. The final concentration will depend on the specific experimental goals.
-
Incubation: Replace the standard medium with the labeling medium and incubate the cells for the desired period. For pulse-chase experiments, the labeling medium is replaced with standard medium after a short "pulse" period.[9]
-
Cell Harvest and Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable buffer.
-
Lipid Extraction and Analysis: Extract lipids from the cell lysate and analyze the samples by mass spectrometry or NMR to measure the incorporation of this compound into cellular lipids.[13]
Analytical Techniques
The quantification of this compound and its metabolites is primarily achieved through mass spectrometry.
Table 3: Analytical Instrumentation and Methods
| Technique | Description | Key Advantages | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. Requires derivatization of fatty acids. | High sensitivity and resolution for specific fatty acids. | [5][7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. Suitable for a wide range of lipids. | Allows for the analysis of a broader range of lipid classes without derivatization. | [3][4][14] |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of isotopes with very high precision. | Extremely sensitive for measuring low levels of isotopic enrichment. | [2][3] |
| Nuclear Magnetic Resonance (NMR) | Provides structural information and can be used for quantification. | Non-destructive and can provide information on the position of the label within a molecule. | [13] |
Visualizing Metabolic Pathways and Workflows
Understanding the flow of palmitic acid through metabolic pathways is crucial. The following diagrams, generated using Graphviz, illustrate these processes.
Data Interpretation
The primary outcome of a stable isotope tracing experiment is the measurement of isotopic enrichment. This is often expressed as Atom Percent Excess (APE) or Mole Percent Excess (MPE).[2] These values are then used in mathematical models to calculate kinetic parameters such as flux rates. For example, the rate of appearance (Ra) of a substrate can be calculated using the dilution of the infused tracer.[5]
Equation for Rate of Appearance (Ra):
Ra (µmol/kg/min) = (Ei / Ep - 1) x I
Where:
-
Ei = Enrichment of the infusate (APE)
-
Ep = Enrichment of the substrate in plasma (APE)
-
I = Infusion rate (µmol/kg/min)[5]
Conclusion
This compound is a versatile and powerful tool for the quantitative analysis of fatty acid metabolism. By employing the experimental designs, protocols, and analytical methods outlined in this guide, researchers can gain deep insights into the intricate regulation of lipid homeostasis. These studies are critical for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies that target lipid metabolism. The ability to track the dynamic movement of fatty acids in vivo and in vitro provides a level of detail that is unattainable with conventional methods, making stable isotope tracing an indispensable technique in modern biomedical research.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. metsol.com [metsol.com]
- 6. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
The Double-Edged Sword: A Technical Guide to the Biological Significance of Palmitic Acid in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Palmitic acid (PA), the most common saturated fatty acid in the human body, stands at a critical intersection of cellular metabolism and pathology.[1][2][3] Constituting 20-30% of total fatty acids, it is both an essential structural component of cell membranes and a primary vehicle for energy storage.[1][4] However, in the context of metabolic research, supraphysiological levels of palmitic acid are a key instigator of cellular dysfunction, driving the progression of metabolic syndrome, type 2 diabetes, and cardiovascular disease.[2][5][6] This guide provides an in-depth technical overview of the multifaceted roles of palmitic acid, focusing on its metabolic pathways, signaling cascades, and the experimental methodologies used to investigate its effects.
Metabolism and Homeostasis of Palmitic Acid
The human body maintains a tightly controlled balance of palmitic acid through dietary intake and endogenous synthesis.[1][7] It is a major component of dietary fats, particularly in palm oil, meat, and dairy products.[1][3] Endogenously, PA is synthesized from excess carbohydrates and amino acids through the process of de novo lipogenesis (DNL), primarily in the liver and adipose tissue.[4][8]
De Novo Lipogenesis (DNL): This anabolic pathway converts acetyl-CoA, derived from glucose metabolism, into palmitic acid.[9] The process begins with the transport of mitochondrial acetyl-CoA to the cytoplasm via the citrate (B86180) shuttle.[4] Key enzymes in this pathway include Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[1] The overall reaction for the synthesis of palmitic acid is:
8 Acetyl-CoA + 7 ATP + 14 NADPH → Palmitate (16:0) + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H₂O[10]
Beta-Oxidation: When energy is required, palmitic acid is broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[4] This catabolic process involves a cyclical series of four reactions. For palmitic acid (a 16-carbon fatty acid), this cycle repeats seven times.[4]
Palmitic Acid as a Signaling Molecule and Mediator of Lipotoxicity
While essential, an excess of free palmitic acid can be toxic to cells, a phenomenon known as lipotoxicity.[5][11] This toxicity stems from its ability to activate multiple stress-related signaling pathways, leading to insulin (B600854) resistance, endoplasmic reticulum (ER) stress, inflammation, and ultimately, apoptosis.[5][11]
Induction of Insulin Resistance
Elevated levels of palmitic acid are a well-established contributor to insulin resistance in various tissues, including skeletal muscle, liver, and even the brain.[6][12] Several mechanisms have been elucidated:
-
PKC-θ Activation: Palmitic acid increases the intracellular concentration of diacylglycerol (DAG), which in turn activates Protein Kinase C theta (PKC-θ).[12] Activated PKC-θ can phosphorylate the insulin receptor substrate-1 (IRS-1) at serine residues, impairing its ability to activate the downstream PI3K/AKT signaling pathway, a cornerstone of insulin action.[2]
-
Ceramide Synthesis: Palmitic acid is a direct precursor for the de novo synthesis of ceramides (B1148491), a class of sphingolipids.[13][14] Ceramides can inhibit Akt/PKB signaling and promote the internalization of the insulin receptor, further dampening insulin sensitivity.[15][16]
-
Toll-Like Receptor 4 (TLR4) Activation: Palmitic acid can act as a ligand for TLR4, a receptor primarily known for its role in the innate immune system.[2] TLR4 activation by PA triggers inflammatory signaling cascades, such as the NF-κB pathway, which contribute to insulin resistance.[2][17]
Endoplasmic Reticulum (ER) Stress and Inflammation
The ER is a critical organelle for protein folding and lipid synthesis. An overload of palmitic acid can disrupt ER homeostasis, leading to the accumulation of unfolded proteins, a condition known as ER stress.[5][11][18] This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function. However, chronic ER stress, as induced by prolonged exposure to high PA levels, can activate pro-inflammatory and apoptotic pathways.[19][20]
Key mediators of PA-induced ER stress include:
-
PERK, IRE1α, and ATF6: These are the three main sensors of the UPR. Their activation leads to downstream signaling that can increase the expression of chaperones to aid in protein folding, but also pro-apoptotic factors like CHOP.[21][22]
-
JNK Activation: ER stress can lead to the activation of c-Jun N-terminal kinase (JNK), which plays a role in both inflammation and apoptosis.[21]
-
NF-κB Pathway: As mentioned, PA can activate NF-κB through TLR4, but ER stress can also independently activate this pro-inflammatory transcription factor, leading to the production of cytokines like TNF-α and IL-6.[2][20]
Mitochondrial Dysfunction and Apoptosis
Mitochondria are central to both energy metabolism and programmed cell death. High levels of palmitic acid can impair mitochondrial function through several mechanisms:
-
Increased ROS Production: The β-oxidation of excess palmitic acid can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and damage to mitochondrial components.[11][15][23]
-
Impaired Mitochondrial Respiration: Palmitic acid has been shown to decrease mitochondrial respiratory capacity and ATP production.[24][25]
-
Ceramide-Mediated Effects: As previously noted, PA drives ceramide synthesis. Ceramides can directly impact mitochondria, promoting the release of pro-apoptotic factors like cytochrome c.[13][16] While some studies suggest a ceramide-independent pathway for PA-induced apoptosis mediated by ROS, the role of ceramides is significant.[26][27]
The culmination of these insults—insulin resistance, ER stress, and mitochondrial dysfunction—can trigger apoptosis, or programmed cell death, contributing to tissue damage in metabolic diseases.[28]
Quantitative Effects of Palmitic Acid on Metabolic Markers
The following table summarizes quantitative data from various studies on the effects of palmitic acid on key metabolic and cellular markers. Concentrations and exposure times are critical variables that influence the magnitude of the observed effects.
| Cell Type/Model | Palmitic Acid Concentration | Exposure Time | Observed Effect | Fold Change/Percentage Change | Reference |
| Chinese Hamster Ovary (CHO) Cells | Not specified | Not specified | De novo ceramide synthesis | 2.4-fold increase | [26][27] |
| Chinese Hamster Ovary (CHO) Cells | Not specified | Not specified | Production of reactive intermediates | 3.5-fold increase | [26][27] |
| Hypothalamic Neuronal Cells | Not specified | Not specified | Diacylglycerol (DAG) levels | ~3.2-fold increase | [12] |
| Human Monocytes (THP-1) | 200 µM | 6-24 hours | CD36 gene expression | Increase | [29] |
| Human Brainstem Astrocytes | 25 µM | 24 hours | Perilipin 1 and 2 mRNA expression | Significant increase | [30] |
| Human Brainstem Astrocytes | 25 µM | 24 hours | Oxidative stress markers (NQO1, SOD2, CAT) | Significant increase | [30] |
| Human Brainstem Astrocytes | 25 µM | 24 hours | Senescence markers (p21, p53) | Significant increase | [30] |
| Human Brainstem Astrocytes | 25 µM | 24 hours | SASP factors (TNFα, IL-6, MCP-1) | Significant increase | [30] |
| Porcine Oocytes | 0.5 mM | 44 hours | Reactive Oxygen Species (ROS) | Increase | [25] |
| Porcine Oocytes | 0.5 mM | 44 hours | ATP content | Decrease | [25] |
Experimental Protocols
Investigating the effects of palmitic acid in vitro requires careful preparation and handling due to its poor solubility in aqueous solutions. The following are generalized protocols for common experiments.
Preparation of Palmitic Acid-BSA Conjugate for Cell Culture
Objective: To solubilize palmitic acid for delivery to cultured cells in a physiologically relevant manner.
Materials:
-
Palmitic acid powder (e.g., Sigma-Aldrich, P5585)
-
Ethanol (B145695), 100%
-
Fatty acid-free Bovine Serum Albumin (BSA) (e.g., Sigma-Aldrich, A0281)
-
Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a PA stock solution: Dissolve palmitic acid powder in 100% ethanol to create a high-concentration stock solution (e.g., 200 mM).[31]
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to a desired concentration (e.g., 10%). This solution should be prepared under sterile conditions.[31] Gently agitate at 37°C until the BSA is fully dissolved, which may take several hours.[32]
-
Complex PA with BSA: While vortexing the BSA solution, slowly add the palmitic acid stock solution to achieve the desired final molar ratio (typically 2:1 to 6:1 PA:BSA).
-
Incubate for conjugation: Incubate the PA-BSA mixture at 37°C for at least 60 minutes with gentle agitation to allow for complex formation.[33]
-
Sterilize: Sterile-filter the final PA-BSA solution using a 0.22 µm filter.
-
Storage: The solution can be stored at -20°C for future use. When thawing, warm to 37°C.
-
Cell Treatment: Dilute the PA-BSA stock solution in cell culture medium to the final desired treatment concentration. A BSA-only solution should be used as a vehicle control.
Cell Viability Assay (e.g., WST-1 or MTT)
Objective: To quantify the cytotoxic effects of palmitic acid.
Procedure:
-
Seed cells: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells: Expose cells to a range of palmitic acid concentrations (e.g., 25-500 µM) and a vehicle control for a specified duration (e.g., 24 hours).[34]
-
Add reagent: Remove the treatment media and add the viability reagent (e.g., WST-1 or MTT) diluted in fresh, phenol (B47542) red-free medium.[34]
-
Incubate: Incubate the plate at 37°C for the time recommended by the manufacturer (typically 30 minutes to 4 hours).
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[34]
-
Analyze data: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Signaling Proteins
Objective: To measure changes in the expression or phosphorylation status of key proteins in signaling pathways affected by palmitic acid.
Procedure:
-
Treat cells and lyse: After treatment with palmitic acid, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block and probe: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (e.g., phospho-JNK, total JNK, CHOP).
-
Secondary antibody and detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Palmitic acid is a molecule of profound dualism in metabolic research. Its fundamental roles in cellular structure and energy metabolism are undisputed. However, the wealth of evidence clearly indicates that in states of overnutrition, elevated palmitic acid levels are a potent driver of cellular stress and a key etiological factor in the development of insulin resistance and related metabolic diseases. Understanding the intricate signaling pathways it modulates—from membrane receptors to the ER and mitochondria—is crucial for identifying novel therapeutic targets. The methodologies outlined in this guide provide a foundation for researchers to further unravel the complex biological significance of this ubiquitous fatty acid and to develop strategies to mitigate its lipotoxic effects in the context of metabolic disease.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid - Wikipedia [en.wikipedia.org]
- 4. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 5. mdpi.com [mdpi.com]
- 6. Palmitic acid induces insulin resistance by a mechanism associated with energy metabolism and calcium entry in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents [jci.org]
- 13. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palmitic acid up regulates Gal-3 and induces insulin resistance in macrophages by mediating the balance between KLF4 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Palmitic acid induces intestinal lipid metabolism disorder, endoplasmic reticulum stress and inflammation by affecting phosphatidylethanolamine content in large yellow croaker Larimichthys crocea [frontiersin.org]
- 21. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oleic acid ameliorates palmitic acid-induced ER stress and inflammation markers in naive and cerulein-treated exocrine pancreas cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Oleate Prevents Palmitate-Induced Mitochondrial Dysfunction in Chondrocytes [frontiersin.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Palmitate-induced apoptosis can occur through a ceramide-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Molecular Mechanisms of Lipotoxicity in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Palmitic acid alters enhancers/super-enhancers near inflammatory and efferocytosis-associated genes in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Palmitic Acid Induces Oxidative Stress and Senescence in Human Brainstem Astrocytes, Downregulating Glutamate Reuptake Transporters—Implications for Obesity-Related Sympathoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. academic.oup.com [academic.oup.com]
- 33. 2.3. Palmitic acid and drug treatments [bio-protocol.org]
- 34. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Palmitic Acid-d5 in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, correcting for variations in sample preparation and instrument response. Palmitic acid-d5, a deuterated analog of the ubiquitous saturated fatty acid, has emerged as a critical reagent for researchers. This technical guide provides a comprehensive overview of the core applications of this compound in lipidomics, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.
Core Applications of this compound
This compound serves three primary functions in lipidomics research:
-
Internal Standard for Quantification: Its most common application is as an internal standard for the accurate quantification of endogenous palmitic acid and other fatty acids. Since it co-elutes with its unlabeled counterpart but is distinguishable by its higher mass, it allows for the normalization of extraction efficiency and ionization suppression, leading to more reliable quantification.
-
Metabolic Flux Analysis: this compound is an invaluable tracer for studying de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors. By introducing labeled palmitic acid, researchers can track its incorporation into more complex lipids and elucidate the dynamics of lipid metabolism under various physiological or pathological conditions.
-
Fatty Acid Trafficking and Metabolism: As a metabolic tracer, it can be used to follow the uptake, transport, and transformation of palmitic acid into other lipid species, providing insights into fatty acid remodeling and its contribution to cellular signaling and energy storage.
Quantitative Data and Method Validation
The use of this compound as an internal standard requires thorough method validation to ensure data quality. The following table summarizes typical validation parameters for LC-MS/MS methods quantifying fatty acids using a deuterated internal standard.
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between the analyte concentration and the instrument response over a defined range.[1][2] |
| Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1] |
| Precision (RSD%) | < 15% (20% near LOQ) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] |
| Accuracy/Recovery (%) | 75 - 125% | The closeness of the measured value to the true value, often assessed by spiking a known quantity of the analyte into a blank matrix.[3] |
Experimental Protocols
Lipid Extraction from Plasma/Serum using this compound as an Internal Standard
This protocol describes a common lipid extraction method using a mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727).
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol)
-
Methanol (cold)
-
Methyl-tert-butyl ether (MTBE) (cold)
-
LC/MS-grade water
-
Centrifugal evaporator
Procedure:
-
To 10 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the this compound internal standard.[4]
-
Vortex the mixture for 10 seconds.[4]
-
Add 750 µL of cold MTBE and vortex for another 10 seconds.[4]
-
Shake the mixture for 6 minutes at 4°C.[4]
-
Induce phase separation by adding 188 µL of LC/MS-grade water.[4]
-
Centrifuge at 14,000 rpm for 2 minutes.[4]
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).[4]
Analysis of Fatty Acids by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase C18 column is commonly used for fatty acid separation.[4]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[4]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same modifier as Mobile Phase A.[4]
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the fatty acids.
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.[5]
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Recording (SIR). For saturated fatty acids like palmitic acid, SIR can offer better sensitivity as fragmentation can be low.[6]
-
MRM Transitions (Example for Palmitic Acid):
-
Precursor Ion (m/z): 255.2
-
Product Ion (m/z): 255.2 (for SIR) or a characteristic fragment if available.
-
-
MRM Transitions (Example for this compound):
-
Precursor Ion (m/z): 260.2
-
Product Ion (m/z): 260.2 (for SIR)
-
Visualizing Workflows and Pathways
Experimental Workflow for Lipid Quantification
The following diagram illustrates the general workflow for quantifying lipids using this compound as an internal standard.
De Novo Lipogenesis Pathway
This diagram shows a simplified pathway of de novo lipogenesis, where acetyl-CoA is converted to palmitic acid, which can then be further modified.
Palmitic Acid-Induced Signaling Pathway
Palmitic acid is not just a metabolite but also a signaling molecule that can induce cellular stress and inflammatory responses. The diagram below illustrates a signaling cascade initiated by palmitic acid, leading to the production of reactive oxygen species (ROS).
Conclusion
This compound is a versatile and essential tool for any laboratory conducting lipidomics research. Its application as an internal standard ensures the accuracy and reliability of quantitative data, while its use as a metabolic tracer provides deep insights into the complex dynamics of fatty acid metabolism. By implementing the robust protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently leverage this compound to advance their understanding of the lipidome's role in biological systems and disease.
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. gtfch.org [gtfch.org]
- 4. agilent.com [agilent.com]
- 5. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Palmitic acid-d5 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Safety Precautions
Palmitic acid is generally not classified as a hazardous substance.[2] However, as with any chemical reagent, appropriate laboratory practices are essential. The primary hazards are associated with physical contact and dust inhalation.
-
Eye Contact : May cause serious eye irritation.[3] Dust from the product can be an irritant.[2]
-
Skin Contact : Not expected to be a significant skin irritant.[2][4] However, prolonged or repeated exposure may cause mild inflammation.[5] Molten material can cause thermal burns.[5]
-
Inhalation : Inhalation of dust may cause respiratory tract irritation.[4][5]
-
Ingestion : Large oral doses may lead to gastrointestinal irritation, including nausea and vomiting.[2][4]
Precautionary Measures:
-
Handling : Avoid generating dust.[4][6] Use in a well-ventilated area.[6] Avoid contact with eyes, skin, and clothing.[6]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[6][7] Keep away from strong oxidizing agents, reducing agents, and bases.[9][10]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of palmitic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇D₅O₂ | [1] |
| Molecular Weight | 261.5 g/mol | [1] |
| Appearance | White solid / crystalline waxy material | [11][12] |
| Melting Point | 59 - 63 °C (138.2 - 145.4 °F) | [12][13] |
| Boiling Point | 351.5 °C (664.7 °F) | [12] |
| Flash Point | 113 - 206 °C (235.4 - 402.8 °F) | [3][12] |
| Density | 0.853 g/cm³ at 62 °C | [13] |
| Solubility | Insoluble in water. Soluble in hot alcohol, ether, chloroform. | [11] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | > 5,000 mg/kg | [3][4] |
| LD50 | Rabbit | Dermal | > 2,000 mg/kg | [4] |
| Eye Irritation | - | - | Causes serious eye irritation | [3] |
| Skin Irritation | Rabbit | - | Not an irritant | [2] |
| Genotoxicity | - | - | Not genotoxic | [14] |
First Aid Measures
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]
-
Skin Contact : Wash off with soap and plenty of water.[9] For thermal burns from molten material, immediately apply cold water. Do not remove clothing over burnt areas.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms appear.[6][12]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice if feeling unwell.[6][7]
Experimental Protocol: Quantification of Palmitic Acid in Plasma using Palmitic Acid-d5 as an Internal Standard by LC-MS/MS
This protocol outlines a typical workflow for using this compound as an internal standard for the accurate quantification of endogenous palmitic acid in a biological matrix like plasma. The stable isotope dilution technique is highly accurate as it corrects for sample loss and analytical variability during sample preparation and analysis.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Palmitic Acid (Calibration Standard)
-
Plasma samples (e.g., human plasma)
-
HPLC-grade solvents: Methanol (B129727), Chloroform, Acetonitrile, Isopropanol, Hexane (B92381)
-
LC-MS grade water
-
Reagents: Potassium hydroxide (B78521) (KOH), Hydrochloric acid (HCl), Formic acid
2. Procedure
-
Preparation of Standard Solutions :
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a working internal standard (IS) solution (e.g., 10 µg/mL).
-
Prepare a stock solution of non-deuterated Palmitic Acid in methanol (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution to cover the expected concentration range in samples.
-
-
Sample Preparation :
-
Spiking : To a 100 µL aliquot of plasma sample, quality control (QC) sample, or calibration standard, add a known amount (e.g., 10 µL) of the this compound IS working solution. This step is critical and should be done at the very beginning of the process.
-
Lipid Extraction : Perform a lipid extraction using a standard method like the Bligh-Dyer or Folch procedure. A common approach involves adding a 2:1 mixture of chloroform:methanol to the sample, vortexing, and centrifuging to separate the organic and aqueous layers.
-
Phase Separation : Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.
-
Drying : Evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Saponification (to measure total fatty acids) :
-
Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.
-
Incubate the mixture (e.g., at 60°C for 1 hour) to hydrolyze ester bonds, releasing the free fatty acids from complex lipids like triglycerides and phospholipids.
-
Acidification : Neutralize the solution with hydrochloric acid (HCl) to protonate the fatty acids.
-
Extraction : Extract the free fatty acids from the acidified solution using a non-polar solvent like hexane.
-
Drying : Evaporate the hexane under a stream of nitrogen.
-
-
LC-MS/MS Analysis :
-
Reconstitution : Reconstitute the final dried extract in the mobile phase (e.g., a mixture of acetonitrile/isopropanol/water).
-
Chromatography : Inject the sample onto a reverse-phase C18 column for chromatographic separation. Use a gradient elution with mobile phases typically consisting of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing an additive like formic acid to improve ionization.
-
Mass Spectrometry : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both palmitic acid and this compound.
-
-
Data Analysis :
-
Integrate the peak areas for both the endogenous palmitic acid and the this compound internal standard.
-
Calculate the peak area ratio (Palmitic Acid / this compound) for each sample.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of palmitic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Workflow and Biological Context
Experimental Workflow Diagram
The following diagram illustrates the general workflow for quantifying fatty acids in a biological sample using a deuterated internal standard.
Caption: LC-MS Workflow for Fatty Acid Quantification.
Signaling Pathway Context
Palmitic acid is not merely a metabolic fuel; it also acts as a signaling molecule that can influence cellular processes. One critical pathway it modulates is the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival. Palmitic acid has been shown to impact this pathway, often leading to the inhibition of insulin (B600854) signaling.
Caption: Simplified Palmitic Acid Influence on PI3K/Akt Pathway.
References
- 1. Metabolic labelling of a subpopulation of small extracellular vesicles using a fluorescent palmitic acid analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Metabolic labeling of Ras with tritiated palmitate to monitor palmitoylation and depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Palmitic Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Palmitic acid-d5 (hexadecanoic-15,15,16,16,16-d5 acid). Understanding the data presented in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate quantification of palmitic acid in various biological matrices using mass spectrometry-based methods.
Summary of Analytical Data
A typical Certificate of Analysis for this compound will include several key quantitative assessments to confirm the product's identity, purity, and isotopic enrichment. The data is often presented in a tabular format for clarity and ease of comparison against specifications.
Table 1: General Properties and Identification
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₁₆H₂₇D₅O₂ | Confirmed | Mass Spectrometry |
| Molecular Weight | 261.48 | 261.5 | Mass Spectrometry |
| CAS Number | 285979-77-3 | 285979-77-3 | N/A |
Table 2: Purity and Isotopic Enrichment
| Test | Specification | Result | Method |
| Chemical Purity (GC-FID) | ≥ 98.0% | 99.5% | Gas Chromatography |
| Isotopic Purity (Mass Spec) | ≥ 99% deuterated forms (d₁-d₅)[1] | 99.6% | Mass Spectrometry |
| Deuterium (B1214612) Enrichment (d₅) | Report Value | 98.2% | Mass Spectrometry |
| Isotopic Distribution (d₀-d₄) | Report Value | See Table 3 | Mass Spectrometry |
| Residual Solvents | Conforms to ICH Q3C | <0.01% Ethanol | GC-HS |
Table 3: Isotopic Distribution
| Isotopic Species | Abundance (%) |
| d₀ (unlabeled) | 0.1 |
| d₁ | 0.2 |
| d₂ | 0.3 |
| d₃ | 0.6 |
| d₄ | 0.6 |
| d₅ | 98.2 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of standard analytical practices for isotopically labeled fatty acids.
Gas Chromatography (GC) for Chemical Purity
-
Objective: To determine the chemical purity of the sample by separating it from any non-volatile or semi-volatile impurities.
-
Instrumentation: An Agilent 6890 Gas Chromatograph (or equivalent) equipped with a Flame Ionization Detector (FID).
-
Procedure:
-
Derivatization: A sample of this compound is derivatized to its fatty acid methyl ester (FAME) by reaction with a suitable agent (e.g., BF₃ in methanol) to increase its volatility.
-
Injection: 1 µL of the derivatized sample solution (in a volatile solvent like hexane) is injected into the GC inlet.
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300°C.
-
-
Data Analysis: The peak area of the this compound FAME is compared to the total area of all peaks in the chromatogram to calculate the percent purity.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic enrichment and distribution of the deuterated compound. This is often performed in conjunction with a chromatographic separation method (GC-MS or LC-MS).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS).
-
Procedure (GC-MS Example):
-
Sample Preparation: The sample is derivatized as described in the GC protocol.
-
Chromatography: The derivatized sample is subjected to GC separation under the conditions specified above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Identity Confirmation: The mass spectrum of the primary peak is analyzed for the molecular ion ([M]⁺) or characteristic fragment ions corresponding to the derivatized this compound. For the FAME derivative, the expected molecular ion would be at m/z 275.
-
Isotopic Purity: The relative intensities of the ion clusters around the molecular ion are measured. For this compound FAME, the primary ion will be at m/z 275. The ion at m/z 270 would represent the unlabeled (d₀) FAME. The percentage of deuterated forms is calculated by summing the intensities of all deuterated species (d₁ through d₅) and comparing it to the total intensity of all isotopic species.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the molecule and the position of the deuterium labels.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃).
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired. In this compound, the signal corresponding to the terminal methyl group (typically a triplet around 0.88 ppm) and the adjacent methylene (B1212753) group (around 1.25 ppm) will be significantly reduced or absent due to the deuterium substitution.
-
¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. The signals for the carbons bearing deuterium atoms (C-15 and C-16) will show characteristic splitting patterns (due to C-D coupling) and reduced intensity.
-
Data Analysis: The resulting spectra are compared to reference spectra of unlabeled palmitic acid to confirm the expected structural features and the absence of signals at the sites of deuteration.
-
Visualizing the Analytical Workflow and Data Interpretation
To better understand the processes behind generating a CoA and interpreting the results, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow for generating a Certificate of Analysis for a chemical standard.
Caption: Logic for determining isotopic purity of this compound via mass spectrometry.
References
Methodological & Application
Application Notes and Protocols for the Use of Palmitic Acid-d5 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of palmitic acid-d5 as an internal standard in the quantitative analysis of fatty acids, particularly palmitic acid, using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations during sample preparation and analysis, thereby enhancing the precision and accuracy of quantification.[1][2][3][4]
Introduction
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide array of molecules, including fatty acids, from complex biological matrices.[5][6] The inherent variability in sample preparation, extraction efficiency, and instrument response can, however, lead to inaccuracies in quantification.[3] To mitigate these issues, a stable isotope-labeled internal standard (IS), such as this compound, is introduced into the sample at an early stage of the workflow.[3] Since the deuterated standard is chemically identical to the analyte of interest (palmitic acid), it co-elutes and experiences similar ionization effects, allowing for reliable normalization of the analyte's signal.[4] This approach is fundamental to achieving accurate and reproducible quantitative results in metabolomics, lipidomics, and pharmacokinetic studies.[1][2]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of palmitic acid using this compound as an internal standard.
Caption: General workflow for fatty acid quantification using an internal standard.
Caption: Decision logic for sample preparation based on the biological matrix.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of palmitic acid using a deuterated internal standard. These values can vary depending on the specific instrumentation, sample matrix, and method conditions.
Table 1: LC-MS/MS Parameters for Palmitic Acid and this compound
| Parameter | Palmitic Acid | This compound | Reference |
| Precursor Ion (m/z) | 255.2 | 260.2 | General Knowledge |
| Product Ion (m/z) | 255.2 (SIM) or specific fragments (MRM) | 260.2 (SIM) or specific fragments (MRM) | General Knowledge |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [7] |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | [8] |
| Declustering Potential (V) | Optimized for specific instrument | Optimized for specific instrument | [8] |
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.3 - 3 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.003 – 14.88 ng/mL | [8] |
| Intra-day Precision (%RSD) | < 5% | [10] |
| Inter-day Precision (%RSD) | < 15% | [11] |
| Accuracy/Recovery | 75 - 97% | [11] |
Detailed Experimental Protocols
Protocol 1: Extraction of Free Fatty Acids from Human Plasma
This protocol is adapted from methodologies employing liquid-liquid extraction.[12]
Materials:
-
Human plasma
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Methanol (B129727) (LC-MS grade), chilled
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade), chilled
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 225 µL of cold methanol containing the this compound internal standard.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Add 750 µL of cold MTBE and vortex for another 10 seconds.
-
Shake the mixture for 6 minutes at 4°C to ensure thorough extraction.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic layer (approximately 700-800 µL) and transfer it to a new tube.
-
Dry the extract to completeness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water) for injection.
Protocol 2: LC-MS Analysis
This protocol provides a general starting point for the chromatographic separation and mass spectrometric detection of palmitic acid. Optimization will be required for specific instrumentation.
Instrumentation and Columns:
-
HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[13]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[13][14]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
Gradient Elution:
-
Flow Rate: 0.3 - 0.4 mL/min.[13]
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
Mass Spectrometer Settings (Negative ESI Mode):
-
Capillary Voltage: -3.0 to -4.5 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Nebulizing Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
SIM: Monitor m/z 255.2 for palmitic acid and m/z 260.2 for this compound.
-
MRM: Requires optimization of precursor-to-product ion transitions.
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous palmitic acid and the this compound internal standard using the instrument's software.
-
Ratio Calculation: For each sample and calibration standard, calculate the peak area ratio of palmitic acid to this compound.
-
Calibration Curve Construction:
-
Prepare a series of calibration standards with known concentrations of unlabeled palmitic acid and a constant concentration of this compound.
-
Process these standards alongside the unknown samples.
-
Plot the peak area ratio (y-axis) against the concentration of unlabeled palmitic acid (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Quantification of Unknowns: Use the calculated peak area ratio from the unknown samples and the regression equation from the calibration curve to determine the concentration of palmitic acid in the original samples.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of palmitic acid in various biological matrices by LC-MS. The protocols and data presented herein offer a comprehensive guide for researchers to implement this methodology in their laboratories. Adherence to best practices in sample preparation and analytical execution is crucial for achieving high-quality, reproducible data.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unitn.it [iris.unitn.it]
- 9. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of 1,3-olein-2-palmitin (OPO) and Palmitic Acid in sn-2 Position of Triacylglycerols in Human Milk by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note and Protocol for the Quantitative Analysis of Palmitic Acid using Palmitic Acid-d5 by GC-MS
Abstract
This document provides a detailed protocol for the quantitative analysis of palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) with palmitic acid-d5 as an internal standard. The use of a stable isotope-labeled internal standard is the benchmark for accurate and precise quantification, as it effectively corrects for variations during sample preparation and analysis.[1][2] This application note is intended for researchers, scientists, and professionals in drug development who are engaged in lipidomic and metabolic studies. The protocol covers sample preparation, including lipid extraction and derivatization, as well as GC-MS instrument parameters.
Introduction
Palmitic acid (C16:0) is a ubiquitous saturated fatty acid that plays crucial roles in metabolism and cell signaling. Accurate quantification of palmitic acid in various biological matrices is essential for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[3] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor peak shape and inaccurate results.[3][4]
To overcome these challenges, a derivatization step is employed to convert the fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.[3][5] This protocol will focus on the formation of FAMEs using Boron Trifluoride (BF₃)-Methanol, a widely used and effective method.[5][6]
The principle of stable isotope dilution mass spectrometry is applied by introducing a known amount of this compound (deuterated palmitic acid) into the sample at the beginning of the workflow.[1][2] Since this compound is chemically identical to palmitic acid, it experiences the same extraction efficiency and derivatization yield. By monitoring the distinct mass-to-charge ratios of the analyte and the internal standard, precise quantification can be achieved.
Experimental Protocols
Materials and Reagents
-
Palmitic Acid
-
This compound (Internal Standard)
-
Chloroform
-
Boron Trifluoride-Methanol (12-14% w/w)[6]
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Glass tubes with PTFE-lined screw caps
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
Sample Preparation and Lipid Extraction
-
Sample Aliquoting: Transfer a known volume or weight of the biological sample (e.g., plasma, cell pellet, tissue homogenate) into a glass tube.
-
Internal Standard Spiking: Add a precise amount of this compound solution (in a suitable solvent like ethanol) to each sample, calibrator, and quality control sample.[1]
-
Lipid Extraction (Folch Method):
-
Add Chloroform:Methanol (2:1, v/v) to the sample.[7]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[7]
-
Centrifuge the sample to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.[1]
-
Repeat the extraction step for the aqueous layer to maximize recovery.
-
Combine the organic extracts.
-
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol details the acid-catalyzed esterification using BF₃-Methanol.[3][6]
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the dried lipid extract.[3][6]
-
Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 10 minutes.[3][6]
-
Extraction of FAMEs:
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.[6]
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required depending on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent[8][9] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[8][9][10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Inlet Temperature | 250°C[11] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[5][9] |
| Oven Program | Initial temp 150°C for 3 min, ramp to 210°C at 50°C/min, hold for 4 min[5] |
| Mass Spectrometer | Agilent 5973 or equivalent[8][9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8][9] |
| Ion Source Temp. | 230°C[8][9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the mass spectrometer is operated in SIM mode to enhance sensitivity and selectivity. The molecular ion and characteristic fragments of the methyl esters of palmitic acid and this compound are monitored.
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Palmitic Acid | Methyl Palmitate | 270 (M+) | 74, 87 |
| This compound | Methyl Palmitate-d5 | 275 (M+) | 79, 87 |
Note: The exact m/z values for the deuterated fragments may vary depending on the position of the deuterium (B1214612) atoms. The provided values are predictive. The base peak for FAMEs is typically m/z 74, corresponding to the McLafferty rearrangement product. For the d5-analog, this fragment may shift.
Calibration and Quantification
A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled palmitic acid and a constant concentration of this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of palmitic acid in unknown samples is then determined from this calibration curve.
Diagrams
Caption: Experimental workflow for GC-MS analysis of palmitic acid.
Caption: Rationale for using an internal standard in quantification.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 11. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of fatty acids in plasma using Palmitic acid-d5
Application Note & Protocol
Quantification of Fatty Acids in Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) with Palmitic acid-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. In plasma, fatty acids exist as free fatty acids (FFAs) or esterified in complex lipids like triglycerides, phospholipids, and cholesteryl esters. The quantitative analysis of plasma fatty acids is crucial in various research areas, including metabolic diseases, nutritional studies, and drug development, as alterations in FA profiles are linked to numerous pathological conditions.[1][2]
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of fatty acids.[3] However, the direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature.[3] Therefore, a derivatization step is necessary to convert them into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[3]
To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard (IS) is employed. This application note describes a detailed protocol for the quantification of fatty acids in human plasma using this compound as an internal standard, followed by GC-MS analysis. This compound is an ideal internal standard as it behaves chemically and physically similarly to the endogenous palmitic acid and other fatty acids during sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[4]
Principle of the Method
The fundamental principle of this method is based on stable isotope dilution. A known amount of this compound is added to the plasma sample at the beginning of the sample preparation process. This internal standard undergoes the same extraction, derivatization, and analysis steps as the endogenous fatty acids. By comparing the peak area of the analyte (unlabeled fatty acid) to the peak area of the internal standard (deuterated fatty acid), precise quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard to the same extent.
Experimental Workflow
References
Application Notes and Protocols for Palmitic Acid-d5 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a key energy source and a fundamental building block for complex lipids. Metabolic flux analysis (MFA) using stable isotope-labeled tracers provides a powerful tool to quantitatively track the metabolic fate of palmitic acid and understand its contribution to various cellular processes in both healthy and diseased states. Palmitic acid-d5 (d5-palmitic acid), a deuterated form of palmitic acid, is an effective tracer for these studies. Its incorporation into downstream metabolites can be readily monitored by mass spectrometry, allowing for the detailed investigation of fatty acid uptake, storage, oxidation, and its role in signaling pathways.
These application notes provide a comprehensive overview of the use of this compound in metabolic flux analysis, including detailed experimental protocols, data presentation, and visualization of relevant metabolic and signaling pathways.
Data Presentation: Quantitative Analysis of this compound Incorporation
The following tables summarize hypothetical quantitative data derived from metabolic flux analysis studies using this compound. This data illustrates how the tracer can be used to compare fatty acid metabolism under different experimental conditions.
Table 1: Incorporation of this compound into Major Lipid Classes in Cancer Cells
| Lipid Class | % of Total Labeled Lipid (Control) | % of Total Labeled Lipid (Drug-Treated) | Fold Change |
| Triglycerides (TAG) | 65.2 ± 5.1 | 45.8 ± 4.3 | -1.42 |
| Phosphatidylcholines (PC) | 18.5 ± 2.3 | 25.1 ± 2.9 | +1.36 |
| Phosphatidylethanolamines (PE) | 7.8 ± 1.1 | 10.2 ± 1.5 | +1.31 |
| Ceramides (Cer) | 2.1 ± 0.4 | 8.5 ± 1.2 | +4.05 |
| Other | 6.4 ± 0.9 | 10.4 ± 1.6 | +1.63 |
Data are presented as mean ± standard deviation from n=3 biological replicates.
Table 2: Relative Flux of this compound into Different Metabolic Pathways
| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Hypoxia) | Fold Change |
| Fatty Acid Oxidation (β-oxidation) | 100 ± 12.5 | 65 ± 8.9 | -1.54 |
| Esterification into Triglycerides | 100 ± 15.1 | 135 ± 18.2 | +1.35 |
| Incorporation into Phospholipids | 100 ± 11.8 | 110 ± 13.5 | +1.10 |
| De novo Ceramide Synthesis | 100 ± 9.7 | 180 ± 21.3 | +1.80 |
Relative flux is normalized to the control condition.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate for Cell Culture
To ensure the solubility and bioavailability of this compound in cell culture media, it must be complexed with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), 100%
-
Sodium Hydroxide (NaOH), 0.1N
-
Sterile, deionized water
-
Cell culture medium (e.g., DMEM)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile, deionized water and sterile filter. Warm the solution to 37°C.
-
Prepare a stock solution of this compound:
-
Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 500 mM). This may require gentle heating at 60-70°C.
-
Alternatively, dissolve this compound in pre-heated 0.1N NaOH.
-
-
Conjugation:
-
While vortexing the warm 10% BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (e.g., 5 mM). A molar ratio of palmitic acid to BSA between 3:1 and 6:1 is recommended.
-
Incubate the mixture at 37°C for at least 1 hour with continuous stirring or agitation to ensure complete conjugation.
-
-
Sterilization and Storage: Sterile filter the final this compound-BSA conjugate through a 0.22 µm filter. Aliquot and store at -20°C.
Protocol 2: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete growth medium
-
This compound-BSA conjugate (from Protocol 1)
-
Control medium (containing BSA without this compound)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Labeling:
-
On the day of the experiment, aspirate the growth medium and wash the cells once with serum-free medium.
-
Add the labeling medium containing the desired concentration of this compound-BSA conjugate (typically 10-100 µM) to the cells.
-
Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid. The optimal time will depend on the specific metabolic pathway being investigated.
-
-
Quenching and Harvesting:
-
To stop metabolic activity, quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
After the final wash, add an ice-cold quenching solution (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Store the samples at -80°C until lipid extraction.
-
Protocol 3: Lipid Extraction and Sample Preparation for Mass Spectrometry
Materials:
-
Cell lysate (from Protocol 2)
-
Water (LC-MS grade)
-
Internal standards (e.g., d7-labeled lipid standards)
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add chloroform and methanol in a ratio that results in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Vortex the mixture thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to induce phase separation, resulting in a final ratio of chloroform:methanol:water (2:2:1.8 v/v/v).
-
Centrifuge at high speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol:chloroform 1:1 v/v).
-
Spike the samples with appropriate internal standards for quantification.
-
Protocol 4: Mass Spectrometry Analysis of this compound Labeled Lipids
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is typically used for targeted lipidomics.
Method:
-
Chromatographic Separation: Separate the lipid classes using a suitable LC column (e.g., a C18 or HILIC column).
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.
-
Employ Multiple Reaction Monitoring (MRM) for the targeted quantification of specific d5-labeled lipids. The MRM transitions will consist of the precursor ion (the m/z of the d5-labeled lipid) and a specific product ion (a fragment characteristic of the lipid class or the fatty acid).
-
Table 3: Example MRM Transitions for this compound and its Derivatives
| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 260.3 | 260.3 | Negative |
| Tripalmitin-d5 (a TAG) | 812.8 | 260.3 | Positive |
| PC(16:0-d5/18:1) | 765.6 | 184.1 | Positive |
| Cer(d18:1/16:0-d5) | 543.5 | 264.3 | Positive |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the standard and the adduct ion formed.
Visualization of Pathways and Workflows
Palmitic Acid Metabolism and Signaling
The following diagram illustrates the major metabolic fates of palmitic acid and its influence on key signaling pathways.
Experimental Workflow for this compound Metabolic Flux Analysis
This diagram outlines the key steps in performing a metabolic flux analysis experiment using this compound.
Palmitic Acid-Induced Signaling Pathway
This diagram illustrates how palmitic acid and its metabolites, such as ceramides, can influence cellular signaling, leading to outcomes like inflammation and apoptosis.
Application Notes and Protocols for the Derivatization of Palmitic Acid-d5 for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of deuterated palmitic acid (palmitic acid-d5) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Palmitic acid, a common saturated fatty acid, requires derivatization to increase its volatility and improve chromatographic performance.[1][2] This note details two primary derivatization techniques: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester. Detailed experimental protocols, comparative data, and guidelines for GC-MS analysis are presented to assist researchers in selecting the appropriate method for their specific analytical needs.
Introduction
Palmitic acid is a ubiquitous saturated fatty acid with significant roles in biological systems and as a component in various industrial products. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in complex matrices by correcting for sample loss during preparation and analysis. Gas chromatography is a powerful technique for the separation and analysis of fatty acids; however, the low volatility and polar nature of free fatty acids like palmitic acid lead to poor peak shape and retention time variability.[1][2] Derivatization is a necessary step to convert the polar carboxyl group into a less polar, more volatile functional group, making the analyte more amenable to GC analysis.[1]
The two most common derivatization approaches for fatty acids are esterification, typically methylation to form fatty acid methyl esters (FAMEs), and silylation to form trimethylsilyl (TMS) esters.[1][2] The choice of derivatization method can impact reaction efficiency, sample cleanup requirements, and the stability of the resulting derivative. This application note provides a comprehensive overview and detailed protocols for both methods for the analysis of this compound.
Derivatization Methods
Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)
Acid-catalyzed esterification is a robust and widely used method for converting free fatty acids and transesterifying glycerolipids into FAMEs.[1] Boron trifluoride (BF3) in methanol (B129727) is a common and effective reagent for this purpose.[2][3] The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by methanol.
Advantages:
-
Effective for both free fatty acids and esterified fatty acids in lipids.[1]
-
Reagents are relatively inexpensive.
-
FAMEs are relatively stable derivatives.
Disadvantages:
-
The derivatization efficiency for certain fatty acids, including palmitic acid, can be low under some conditions.[4]
-
Requires heating and subsequent extraction steps.[2]
-
Reagents are harsh and moisture-sensitive.[2]
Silylation to Trimethylsilyl (TMS) Ester
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent.[1][2]
Advantages:
-
Derivatizes a wide range of functional groups, which can be useful for broader metabolite profiling.[2]
-
Often requires milder reaction conditions than esterification.
Disadvantages:
-
TMS derivatives can be sensitive to moisture and may have limited stability.[2]
-
The silylating reagent can sometimes interfere with the chromatography.[2]
-
May not be suitable for use with certain GC columns, such as those with polyethylene (B3416737) glycol (PEG) stationary phases.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This protocol is adapted from established methods for FAME preparation.[2][5]
Materials:
-
This compound sample (dried)
-
Boron trifluoride-methanol solution (12-14% w/v)
-
Hexane (B92381) or Heptane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Place the dried this compound sample (e.g., 1-25 mg) into a screw-capped glass tube.
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically. A common condition is 60°C for 60 minutes.[1][2]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane (or heptane).
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge briefly to aid phase separation.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol is based on common silylation procedures for fatty acids.[1][2]
Materials:
-
This compound sample (dried, in an aprotic solvent like acetonitrile (B52724) if desired)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (B109758) or other suitable solvent (optional)
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried this compound sample (e.g., ~100 µL of a 1 mg/mL solution) into an autosampler vial.[1] Ensure the sample is completely dry as the reagent is highly moisture-sensitive.[1]
-
Add a molar excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][2]
-
Cap the vial tightly and vortex for 10 seconds.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If dilution is required, a solvent such as dichloromethane can be added.[1]
Data Presentation
The following tables summarize the reaction conditions for the two derivatization methods and provide typical GC-MS parameters for the analysis of the resulting this compound derivatives.
Table 1: Summary of Derivatization Conditions for this compound.
| Parameter | Acid-Catalyzed (BF₃-Methanol) | Silylation (BSTFA) |
|---|---|---|
| Primary Reagent | 12-14% BF₃ in Methanol[1] | BSTFA + 1% TMCS[1] |
| Sample Amount | 1-50 mg | ~100 µL of 1 mg/mL solution[1] |
| Reaction Temperature | 60-100°C[1] | 60°C[1] |
| Reaction Time | 5-60 minutes[1] | 60 minutes[1] |
| Extraction Solvent | Hexane or Heptane[1] | Dichloromethane (optional dilution)[1] |
| Key Advantage | Robust for free fatty acids and glycerolipids. | Derivatizes multiple functional groups. |
Table 2: Typical GC-MS Parameters for this compound Derivative Analysis.
| Parameter | FAME Derivative (Palmitate-d5-methyl ester) | TMS Derivative (TMS-Palmitate-d5) |
|---|---|---|
| GC Column | DB-23, Omegawax, or similar polar capillary column | SLB®-5ms, HP-5MS, or similar non-polar capillary column[6] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless | Splitless |
| Injector Temperature | 250°C | 280°C[6] |
| Oven Program | 70°C (2 min), then ramp 5°C/min to 240°C (5 min) | 80°C (2 min), then ramp 20°C/min to 280°C (10 min)[6] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| MS Scan Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | To be determined based on the mass spectrum of the d5-labeled derivative. Expected ions would be shifted from the unlabeled palmitate methyl ester. | m/z 117, 318 (based on unlabeled palmitic acid TMS ester, d5 derivative will have shifted ions)[6] |
| Transfer Line Temp. | 240°C | 280°C[6] |
| Ion Source Temp. | 230°C | 230°C[6] |
Visualized Workflows
Caption: Workflow for this compound Derivatization.
Caption: Factors influencing derivatization method choice.
Conclusion
The derivatization of this compound is an essential step for accurate and precise quantification by GC-MS. Both acid-catalyzed esterification with BF₃-Methanol and silylation with BSTFA are effective methods, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the assay, including the nature of the sample matrix, the need for simultaneous analysis of other analytes, and the available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their methods for the analysis of this compound. It is recommended to perform a validation study for the chosen method to ensure it meets the required performance criteria for the intended application.
References
Application Notes and Protocols for Studying Fatty Acid Metabolism in Cell Culture Using Palmitic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in cellular metabolism and signaling.[1][2] Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer.[1] Stable isotope-labeled fatty acids, such as palmitic acid-d5, are powerful tools for tracing the metabolic fate of fatty acids in cell culture, providing insights into their uptake, transport, and incorporation into complex lipids.[3] This document provides detailed application notes and protocols for the use of this compound to study fatty acid metabolism in cell culture systems.
Experimental Workflow Overview
The general workflow for a this compound tracing experiment involves several key steps, from the preparation of the tracer and cell culture to the analysis of labeled lipids by mass spectrometry.
References
Application Notes and Protocols for In Vivo Fatty Acid Turnover Studies Using Palmitic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for investigating the dynamics of metabolic pathways in vivo.[1] Palmitic acid-d5 (d5-palmitate), a deuterated analog of the most common saturated fatty acid in humans, serves as an excellent tracer for studying fatty acid turnover, oxidation, and incorporation into complex lipids.[2][3] The use of stable isotopes like deuterium (B1214612) (²H) offers a safe and effective alternative to radioactive tracers, allowing for studies in a wide range of subjects, including humans.[1] These studies provide critical insights into the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, and are invaluable in the development of novel therapeutics targeting lipid metabolism.
This document provides detailed application notes and protocols for conducting in vivo fatty acid turnover studies using this compound. It is intended to guide researchers through experimental design, execution, and data interpretation.
Principle of the Method
The core principle of stable isotope tracing involves introducing a labeled compound (the tracer), in this case, this compound, into a biological system and monitoring its metabolic fate.[4] The deuterium atoms on the palmitic acid molecule act as a label that can be detected by mass spectrometry. By measuring the abundance of the labeled and unlabeled palmitate and its metabolic products in various biological samples (e.g., plasma, tissues), researchers can calculate key kinetic parameters, including:
-
Rate of Appearance (Ra): The rate at which endogenous palmitate enters the plasma pool.[1]
-
Fractional Turnover Rate: The fraction of the palmitate pool that is replaced per unit of time.[5]
-
Oxidation Rate: The rate at which palmitate is metabolized for energy production.
-
Incorporation into Complex Lipids: The rate at which palmitate is used for the synthesis of triglycerides, phospholipids, and other lipids.
Data Presentation
The following tables summarize representative quantitative data that can be obtained from in vivo fatty acid turnover studies using deuterated palmitic acid. These values can vary significantly based on the animal model, physiological state (e.g., fasted vs. fed), and experimental conditions.
Table 1: Palmitic Acid Turnover Rates in Plasma
| Parameter | Condition | Value | Units |
| Palmitate Rate of Appearance (Ra) | Postabsorptive Rest | 0.5 | nmol/kg/min |
| Palmitate Rate of Appearance (Ra) | Exercise | 2.0 | nmol/kg/min |
| Fractional Turnover Rate | Intravenous administration | ~2x higher for complex A vs. B | Relative |
Data compiled from representative studies. Actual values will vary.[5][6]
Table 2: Tissue-Specific Uptake and Synthesis of Palmitic Acid
| Tissue | Parameter | Condition | Value | Units |
| Adipose Tissue | Palmitate Uptake | 1 hr incubation | ~2.5x higher for complex A vs. B | Relative |
| Myocardium | Palmitate Uptake | - | 2.8 | % dose/g |
| Liver | Fatty Acid Synthase Activity | - | 65 | nmoles/min/mg |
| Mammary Gland | Fatty Acid Synthase Activity | - | 82 | nmoles/min/mg |
Data compiled from representative studies. Actual values will vary.[5][7][8]
Table 3: Effect of a Therapeutic Agent on Palmitate Metabolism
| Treatment | Parameter | Effect |
| Palmitate + Idiosyncratic Toxic Drug | Cytotoxicity | Potentiated |
| Palmitate + Non-Hepatotoxic Drug | Cytotoxicity | No significant change |
This table illustrates how palmitate can be used to assess the metabolic liabilities of drug candidates.[9]
Experimental Protocols
Protocol 1: In Vivo Fatty Acid Turnover Study in Mice using this compound
This protocol outlines a procedure for a bolus injection of this compound to assess fatty acid turnover in mice.
Materials:
-
This compound (deuterated palmitic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile 0.9% saline
-
Vehicle (e.g., castor oil for intraperitoneal injection)[10]
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools
-
Liquid nitrogen or dry ice for snap-freezing samples
Procedure:
-
Tracer Preparation:
-
Prepare a stock solution of this compound.
-
Complex the this compound to fatty acid-free BSA in sterile saline to create an injectable solution. The molar ratio of fatty acid to BSA is critical and should be optimized.
-
-
Animal Preparation:
-
Acclimate mice to individual housing for at least 24 hours before the experiment.[10]
-
Fast mice overnight (e.g., 12-16 hours) to achieve a postabsorptive state, with free access to water.
-
-
Tracer Administration:
-
Anesthetize the mouse using a method appropriate for the injection route.
-
Administer a bolus of the this compound tracer solution via intravenous (tail vein) or intraperitoneal injection. A typical dose for an intraperitoneal injection might be around 30 μmol/mouse.[10]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-injection (e.g., 2, 5, 10, 15, 30, 60 minutes).[11]
-
For rapid sampling, tail vein or retro-orbital bleeding can be used. For terminal studies, cardiac puncture is an option.
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
Centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
-
Tissue Collection (Terminal Study):
-
At the final time point, euthanize the mouse via an approved method.
-
Rapidly dissect tissues of interest (e.g., liver, adipose tissue, muscle, heart).
-
Rinse tissues in ice-cold saline to remove excess blood.
-
Blot dry and immediately snap-freeze in liquid nitrogen.
-
Store tissues at -80°C until analysis.
-
-
Sample Analysis:
-
Lipids are extracted from plasma and tissue homogenates.
-
The enrichment of this compound in the total palmitate pool is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Data Analysis and Calculations:
-
Isotopic Enrichment: Calculated as the ratio of the labeled isotope (this compound) to the total (labeled + unlabeled) palmitate.
-
Rate of Appearance (Ra): Can be calculated using tracer dilution equations, which model the decay of the tracer concentration in plasma over time.[12]
-
Tissue Incorporation: The amount of this compound incorporated into different lipid fractions (e.g., triglycerides, phospholipids) in tissues is measured to determine the rate of synthesis of these complex lipids.
Signaling Pathways in Fatty Acid Turnover
The turnover of palmitic acid is tightly regulated by complex signaling networks that respond to nutritional and hormonal cues. Two key pathways are the mTOR and PI3K-Akt pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism.[13] mTORC1, one of the two mTOR complexes, plays a crucial role in lipid synthesis.[14]
Caption: mTOR signaling pathway regulating lipid synthesis.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical signaling cascade downstream of insulin and other growth factors that regulates glucose and lipid metabolism.[15]
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Rates of tissue uptake of palmitic acid-1-14C complexed with albumin by two different procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. mTOR complex 1 signalling regulates the balance between lipid synthesis and oxidation in hypoxia lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Palmitic Acid-d5 Quantification
Welcome to the technical support center for Palmitic acid-d5 quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during mass spectrometry-based quantification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions and step-by-step guides to resolve common experimental challenges.
Isotopic Integrity and H/D Exchange
Question: My quantitative data for this compound is inconsistent, and I suspect isotopic instability. What could be the cause?
Answer: A likely cause is hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms on your this compound internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix). This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
The lability of hydrogens, particularly those on carboxyl (-COOH) and hydroxyl (-OH) groups, can be measured using H/D exchange approaches.[1] This exchange can be catalyzed by acidic or basic conditions.[2] On-line H/D exchange can be performed in an LC-MS system using D2O as a mobile phase component to intentionally study the number of active hydrogens, which can aid in structural elucidation.[3][4] However, unintentional H/D exchange during routine analysis is a significant problem.
Troubleshooting H/D Exchange:
-
Mobile Phase pH: Avoid strongly acidic or basic mobile phases if possible, as these conditions can promote H/D exchange.[2]
-
Solvent Choice: Reconstitute and store your this compound standard in a non-protic or aprotic solvent. If aqueous solutions are necessary, use D₂O to maintain isotopic stability.
-
Temperature: High temperatures in the ion source can sometimes facilitate H/D exchange.[1] Optimization of source parameters may be necessary.
-
LC Method: Minimize the time the analyte spends in the LC system before detection.
Below is a diagram illustrating the logical relationship of how H/D exchange can affect quantification.
Matrix Effects
Question: I'm observing significant signal suppression/enhancement for this compound. How can I identify and mitigate these matrix effects?
Answer: Matrix effects are a common issue in LC-MS analysis, caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the analyte of interest.[5] This can lead to either signal suppression or enhancement, resulting in inaccurate and unreliable quantification.[5][6]
Identifying and Quantifying Matrix Effects:
The most common method to assess matrix effects is the post-extraction spiking method.[5] This involves comparing the response of the analyte in a neat solution to its response when spiked into a blank matrix extract.
| Assessment Method | Description | Advantages | Disadvantages |
| Post-Column Infusion | A constant flow of the analyte is infused into the mass spectrometer post-column while a blank matrix extract is injected. Dips or rises in the baseline indicate suppression or enhancement. | Provides a qualitative profile of matrix effects across the entire chromatogram. | Does not provide a quantitative measure for a specific analyte. |
| Post-Extraction Spiking | Analyte and internal standard are spiked into a blank matrix extract and their responses are compared to those in a neat solvent. The matrix factor (MF) is calculated.[5] | Provides a quantitative measure of matrix effect. Can assess lot-to-lot variability.[5] | Can be time-consuming. |
| Pre-Extraction Spiking | Analyte and internal standard are spiked into a blank matrix before extraction. The recovery and matrix effect are assessed together. | Evaluates the entire analytical process, including extraction efficiency. | Does not isolate the matrix effect from extraction recovery. |
Experimental Protocol: Post-Extraction Spiking for Matrix Factor (MF) Calculation
-
Prepare Blank Matrix Extract: Process a representative blank matrix sample (e.g., plasma, tissue homogenate) through your entire sample preparation procedure.
-
Prepare Neat Solution: Prepare a solution of this compound and unlabeled Palmitic acid in the final reconstitution solvent at a known concentration.
-
Prepare Spiked Matrix Extract: Spike the blank matrix extract from step 1 with the same known concentration of this compound and unlabeled Palmitic acid as in the neat solution.
-
Analyze and Calculate MF: Analyze both the neat solution and the spiked matrix extract by LC-MS/MS. Calculate the Matrix Factor (MF) using the following formula:
MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate Palmitic acid from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[7]
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects, as it is expected to be affected similarly to the analyte.[8] However, differential matrix effects can still occur.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9]
The following diagram illustrates a workflow for assessing and mitigating matrix effects.
Chromatographic Peak Shape Issues
Question: I am observing poor peak shapes (tailing, fronting, splitting) for this compound. What are the common causes and how can I fix them?
Answer: Poor peak shape is a frequent problem in HPLC and can significantly impact the accuracy and precision of quantification.[10] The most common peak shape abnormalities are tailing, fronting, splitting, and broadening.[11][12]
Troubleshooting Poor Peak Shape:
| Peak Shape Issue | Potential Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the column (e.g., silanol (B1196071) interactions).[12]- Column contamination or degradation.[11]- Inappropriate mobile phase pH.[12]- Sample solvent stronger than mobile phase. | - Use a new or thoroughly cleaned column.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the sample solvent is similar in strength to or weaker than the mobile phase. |
| Peak Fronting | - Column overload (injecting too much sample).[10]- Sample solvent stronger than the mobile phase.[12]- Column collapse or void formation.[10][11] | - Reduce the injection volume or sample concentration.- Match the sample solvent to the mobile phase.- Replace the column if a void is suspected. |
| Split Peaks | - Clogged frit or partially blocked tubing.- Column contamination at the inlet.[11]- Sample solvent and mobile phase mismatch.[12] | - Flush the system and replace the column frit if necessary.- Use a guard column to protect the analytical column.[11]- Ensure sample is fully dissolved in a compatible solvent. |
| Broad Peaks | - Large dead volume in the system.- Column degradation.- Slow gradient or isocratic elution. | - Check all fittings and connections for dead volume.- Replace the column.- Optimize the gradient profile. |
The following diagram provides a logical workflow for troubleshooting common peak shape problems.
Internal Standard Performance
Question: How do I ensure my this compound internal standard is performing correctly?
Answer: While stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, their performance can be affected by several factors.[8][13]
Best Practices for Using this compound:
-
Co-elution: The internal standard should ideally co-elute with the unlabeled analyte to experience the same matrix effects.
-
Isotopic Purity: Ensure the isotopic purity of your standard is high to avoid contributions to the unlabeled analyte signal.
-
Concentration: The concentration of the internal standard should be sufficient to provide a strong signal but not so high that it causes detector saturation or contributes to the analyte signal.
-
No Interference: Check for any background interferences at the mass transition for your internal standard in blank matrix samples.
Troubleshooting Internal Standard Issues:
-
Varying IS Response: If the peak area of this compound is highly variable across samples, it could indicate inconsistent sample preparation or injection volume.
-
Analyte/IS Ratio Issues: If the ratio of the analyte to the internal standard is not consistent in your quality control samples, it could point to differential matrix effects, H/D exchange, or non-linear detector response.
-
Over-Curve Samples: When a sample concentration exceeds the calibration range, simply diluting the sample will also dilute the internal standard, leaving the analyte/IS ratio unchanged.[14] In such cases, the sample should be diluted and re-spiked with the internal standard before re-analysis.[14]
This technical support guide provides a starting point for troubleshooting common issues in this compound quantification. For more complex issues, consulting detailed literature and instrument manuals is recommended.
References
- 1. Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS and MALDI Imaging Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of on-line hydrogen/deuterium exchange to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 13. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Palmitic Acid-d5 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Palmitic acid-d5 by LC-MS.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on matrix effects.
Q1: I'm observing poor sensitivity and inconsistent results for this compound in my plasma samples. What could be the cause?
A1: Poor sensitivity and irreproducible results when analyzing this compound in complex biological matrices like plasma are often due to matrix effects .[1][2] Matrix effects occur when co-eluting endogenous components from the sample, such as phospholipids (B1166683), interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), resulting in inaccurate quantification.[1][2]
To confirm if matrix effects are impacting your analysis, you can perform a post-column infusion experiment or a post-extraction spike analysis.[4]
Q2: How can I reduce matrix effects in my this compound analysis?
A2: Mitigating matrix effects is crucial for accurate and reliable quantification. Here are the primary strategies, ranging from sample preparation to analytical method optimization:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before injecting the sample into the LC-MS system.[1]
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing phospholipids, a major source of matrix effects in plasma.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT and can significantly reduce matrix effects by separating this compound from interfering substances based on their differential solubility in immiscible liquids.[2]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components.[3] It provides the cleanest extracts, leading to a significant reduction in ion suppression.[3]
-
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by optimizing the LC method, such as adjusting the gradient, flow rate, or using a different column.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects. For the analysis of this compound, a deuterated internal standard with a higher degree of deuteration (e.g., Palmitic acid-d31) or a 13C-labeled equivalent can be a good choice to minimize potential interferences.
Q3: My peak shape for this compound is broad and tailing. What are the possible reasons and solutions?
A3: Poor peak shape can be caused by several factors:
-
Column Overloading: Injecting too much sample onto the column can lead to broad peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can affect peak shape. For fatty acids like palmitic acid, using a mobile phase with a suitable pH and organic solvent composition is important.
-
Column Degradation: The column may be degraded or contaminated. Try washing the column with a strong solvent or replacing it if necessary.
-
Secondary Interactions: The analyte may be interacting with active sites on the column. Using a column with end-capping or adding a competitor to the mobile phase can help.
Frequently Asked Questions (FAQs)
Q1: What is the most common matrix effect observed in the analysis of fatty acids like this compound?
A1: Ion suppression is the most common matrix effect encountered in the LC-MS analysis of fatty acids in biological matrices.[1] This is primarily due to the high concentration of co-eluting phospholipids from the sample matrix, which compete with the analyte for ionization in the ESI source.
Q2: What type of internal standard is best for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte that has a different mass but similar physicochemical properties and chromatographic behavior. For this compound, a highly deuterated analog like Palmitic acid-d31 or a ¹³C-labeled Palmitic acid is recommended. These internal standards will experience similar matrix effects as the analyte, allowing for accurate correction during quantification. Using a deuterated standard with a higher number of deuterium (B1214612) atoms can also help to avoid potential isotopic crosstalk.
Q3: Can I use a different fatty acid as an internal standard?
A3: While using a structurally similar fatty acid (e.g., Stearic acid-d35) as an internal standard is possible, it is not ideal. Different fatty acids may have slightly different retention times and ionization efficiencies, and they may not experience the exact same degree of matrix effects as this compound. Therefore, a stable isotope-labeled analog of palmitic acid itself is the preferred choice for the most accurate results.
Q4: How do I choose the right sample preparation technique?
A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT): Suitable for high-throughput screening where speed is more critical than achieving the lowest detection limits. Be aware of potentially significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): A good balance between cleanup efficiency and throughput. It is more effective than PPT in reducing matrix effects.[2]
-
Solid-Phase Extraction (SPE): The best option for methods requiring high sensitivity and minimal matrix effects. It provides the cleanest extracts but is generally more time-consuming and expensive.[3]
Data Presentation
The following table summarizes the expected relative performance of different sample preparation techniques in mitigating matrix effects for the analysis of fatty acids like this compound in human plasma. The values are indicative and can vary depending on the specific experimental conditions.
| Sample Preparation Technique | Relative Matrix Effect (Ion Suppression) | Analyte Recovery | Overall Performance for Minimizing Matrix Effects |
| Protein Precipitation (PPT) | High | Moderate to High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | High | Moderate |
| Solid-Phase Extraction (SPE) | Low | High | High |
This table provides a qualitative comparison based on literature for similar analytes. Quantitative values for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the extraction and LC-MS/MS analysis of this compound from human plasma.
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a robust method for extracting this compound while reducing a significant portion of matrix interferences.
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Extraction:
-
To 100 µL of plasma in a clean microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Palmitic acid-d31 in methanol).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 10 minutes.
-
Add 250 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Sample Collection and Reconstitution:
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% B, increase to 100% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (this compound) | Q1: 260.3 m/z -> Q3: 260.3 m/z (quantifier), other fragments can be used as qualifiers |
| MRM Transition (Internal Standard) | Dependent on the chosen internal standard (e.g., Palmitic acid-d31) |
| Collision Energy | Optimized for the specific instrument and transition |
Visualizations
Troubleshooting Workflow for Poor Sensitivity
Caption: Troubleshooting workflow for addressing poor sensitivity and inconsistent results in this compound analysis.
Sample Preparation Method Selection Guide
Caption: Guide for selecting a sample preparation method based on analytical requirements.
References
Technical Support Center: Deuterated Internal Standards in Lipidomics
Welcome to our technical support center for the use of deuterated internal standards in lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when using deuterated internal standards in lipidomics?
A1: The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[1]
-
Isotopic Purity: The internal standard may contain significant amounts of the unlabeled analyte, leading to an overestimation of the analyte's concentration.[1]
-
Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the analyte, which can lead to poor co-elution.[1]
-
Differential Matrix Effects: Variations in the sample matrix can affect the ionization of the analyte and the internal standard differently, especially if they do not co-elute perfectly.[1]
Q2: Why is the position of the deuterium label on the molecule so important?
A2: The stability of the deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are often unstable and prone to exchange with hydrogen atoms from the solvent. To prevent this isotopic exchange, deuterium labels should ideally be placed on chemically stable positions, such as aromatic rings or aliphatic chains.[1]
Q3: Can a deuterated internal standard still lead to inaccurate quantification due to matrix effects?
A3: Yes, even with a deuterated internal standard, inaccurate quantification can occur due to matrix effects. If the analyte and the internal standard do not co-elute perfectly due to the isotope effect, they can be affected differently by ion suppression or enhancement in the mass spectrometer's ion source. This is a significant issue when there are sharp changes in ion suppression across the chromatographic peak.[1]
Q4: What are the ideal purity requirements for a deuterated internal standard?
A4: High isotopic and chemical purity are critical for accurate quantification. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration, particularly at low levels.[1] It is recommended that the internal standard be free of the unlabeled species. A mass difference of three or more mass units between the analyte and the internal standard is generally advised for small molecules to avoid spectral overlap.[1]
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Poor Accuracy and Precision
Symptoms:
-
High variability in replicate measurements.
-
Systematic bias (consistently high or low results).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Isotopic Purity Problems
Symptom:
-
Overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
Non-linear calibration curves.
Quantitative Data Summary: Impact of Isotopic Purity
| Isotopic Purity of Deuterated IS | Contribution of Unlabeled Impurity to Analyte Signal | Potential Impact on Quantification Accuracy |
| 99.9% | 0.1% | Minimal impact, generally acceptable. |
| 99.0% | 1.0% | May lead to significant overestimation at low analyte concentrations. |
| 95.0% | 5.0% | High risk of inaccurate quantification, especially for trace analysis. |
| <95.0% | >5.0% | Not recommended for quantitative assays. |
Experimental Protocol: Assessing Isotopic Purity
Objective: To determine the percentage of the unlabeled analyte present as an impurity in the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than that used in your assay.
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.
-
Data Analysis: The response for the unlabeled analyte should be less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. A higher response indicates significant contamination of the IS with the unlabeled analyte.
Issue 3: H/D Back-Exchange
Symptom:
-
Decreasing internal standard signal over time in the autosampler.
-
Poor reproducibility of results.
Logical Relationship: Factors Influencing Back-Exchange
Caption: Factors influencing H/D back-exchange.
Experimental Protocol: Assessing H/D Back-Exchange
Objective: To evaluate the stability of the deuterated internal standard in the analytical solvent over time.
Methodology:
-
Prepare two solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.
-
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.
-
Issue 4: Chromatographic (Isotope) Shift
Symptom:
-
The deuterated internal standard and the analyte have different retention times.
Quantitative Data Summary: Typical Retention Time Shifts
| Lipid Class | Chromatographic Mode | Typical Retention Time Shift (Analyte vs. IS) |
| Fatty Acids | Reversed-Phase LC | Deuterated IS elutes slightly earlier. |
| Phospholipids | Reversed-Phase LC | Deuterated IS elutes slightly earlier. |
| Steroids | Reversed-Phase LC | Deuterated IS elutes slightly earlier. |
Troubleshooting:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution.
-
Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.
Issue 5: Differential Matrix Effects
Symptom:
-
Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.
Experimental Workflow: Evaluating Matrix Effects
References
Preventing isotopic exchange of deuterium in Palmitic acid-d5
Welcome to the Technical Support Center for Palmitic Acid-d5. This resource is designed for researchers, scientists, and drug development professionals using deuterated palmitic acid in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, with a focus on preventing the isotopic exchange of deuterium (B1214612).
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange, in this context, refers to the chemical process where deuterium (²H or D) atoms on the this compound molecule are replaced by hydrogen (¹H or H) atoms from the surrounding environment, such as solvents.[1] This is a critical issue as it alters the mass of the internal standard, leading to inaccurate quantification in mass spectrometry-based analyses. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[1]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The deuterium atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are the most susceptible to exchange. This is particularly true under acidic or basic conditions through a process known as enolization. Deuterium atoms on other carbon positions along the fatty acid chain are generally more stable under typical analytical conditions.
Q3: What are the primary environmental factors that promote deuterium exchange?
The main factors that can induce isotopic exchange are:
-
Solvent Choice: Protic solvents like water, methanol (B129727), and ethanol (B145695) contain exchangeable hydrogen atoms that can replace the deuterium labels.[1]
-
pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium atoms. The rate of this exchange is often dependent on the pH.[2]
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for the exchange reaction.[2]
Q4: How should I properly store this compound to maintain its isotopic purity?
To ensure the long-term stability and isotopic purity of this compound, it should be stored under the following controlled conditions:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -16°C | Minimizes the rate of potential degradation and exchange reactions.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects from atmospheric moisture and oxygen, which can contribute to degradation.[3] |
| Container | Tightly sealed, glass vial with a Teflon-lined cap | Prevents exposure to moisture and contaminants. Plastic containers should be avoided for organic solutions as they can leach impurities.[3] |
| Form | Solid (powder) | As a saturated fatty acid, palmitic acid is stable as a dry powder. Storing it in this form is preferable to solutions, which can facilitate isotopic exchange.[3] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Deuterium Signal/Mass Shift in Mass Spectrometry | Isotopic exchange with protic solvents. | - Use aprotic solvents (e.g., acetonitrile (B52724), isooctane) for sample preparation and analysis. - If a protic solvent is necessary, use its deuterated version (e.g., D₂O, methanol-d4). - Minimize the time the sample is in a protic solvent. |
| Exposure to acidic or basic conditions during sample preparation. | - Neutralize the sample pH if possible. - If acidic or basic conditions are required for a reaction (e.g., derivatization), perform the step at the lowest effective temperature and for the shortest possible time. | |
| Gradual Decrease in Isotopic Purity of Stock Solution Over Time | Improper storage of the stock solution. | - Ensure the stock solution is stored at ≤ -16°C in a tightly sealed glass vial with a Teflon-lined cap.[3] - Store the solution under an inert atmosphere (argon or nitrogen).[3] - Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles and contamination. |
| Use of plastic containers or pipette tips with organic solvents. | - Always use glass or stainless steel for handling and storing organic solutions of lipids.[3] | |
| Poor Signal Intensity in Mass Spectrometry | Degradation of the standard due to improper storage or handling. | - For unsaturated lipids, ensure they were dissolved in an organic solvent for storage and not left as a powder.[3] - Verify that the standard was stored at the correct temperature (≤ -16°C).[3] - Avoid multiple freeze-thaw cycles. |
| Incomplete solubilization of the standard. | - Gentle warming or sonication can aid dissolution. Be cautious with this method for unsaturated lipids as they are more prone to degradation.[3] |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for GC-MS Analysis
This protocol is adapted from a standard method for fatty acid analysis and is designed to minimize deuterium exchange.
-
Internal Standard Addition:
-
To your sample (e.g., plasma, cell lysate), add a precise amount of this compound internal standard.
-
-
Lipid Extraction:
-
Add 2 volumes of methanol to the sample in a glass tube.
-
Acidify the mixture to a final concentration of 25 mM HCl.
-
Add 2 volumes of isooctane (B107328), vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the upper isooctane layer containing the lipids to a clean glass tube.
-
Repeat the extraction with isooctane and pool the organic layers.[4]
-
-
Derivatization:
-
Dry the pooled isooctane extract under a stream of nitrogen or using a speedvac.
-
Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile to form pentafluorobenzyl esters.
-
Incubate at room temperature for 20 minutes.[4]
-
-
Final Preparation and Analysis:
-
Dry the sample again under vacuum.
-
Reconstitute the derivatized fatty acids in isooctane.
-
Inject an aliquot into the GC-MS for analysis.[4]
-
Protocol 2: Assessing the Stability of this compound in a New Solvent System
This protocol helps to determine if a specific solvent system causes deuterium exchange.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a validated aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a separate solution of this compound at the same concentration in the new solvent system you wish to test.
-
-
Incubation:
-
Aliquot the solutions into tightly sealed glass vials.
-
Incubate the vials at the intended experimental temperature for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot from each solution.
-
Derivatize the fatty acid if necessary, following Protocol 1.
-
Analyze the samples by mass spectrometry.
-
-
Data Evaluation:
-
Monitor the mass-to-charge ratio (m/z) of the this compound.
-
A decrease in the m/z corresponding to the loss of one or more deuterium atoms indicates that isotopic exchange is occurring in the new solvent system.
-
Quantify the percentage of the deuterated versus the non-deuterated (or partially deuterated) forms at each time point to determine the rate of exchange.
-
Visualizations
Caption: Workflow for using this compound, highlighting key steps and factors that can lead to isotopic exchange.
Caption: A troubleshooting decision tree for diagnosing the cause of deuterium loss in this compound.
References
Minimizing ion suppression of Palmitic acid-d5 in electrospray ionization
Welcome to the technical support center for the analysis of Palmitic acid-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide: Low or Variable Signal for this compound
A common issue encountered during the analysis of this compound is a weak or inconsistent signal, which is often a symptom of ion suppression. This guide will walk you through a systematic approach to identify and resolve the root cause of this problem.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A stepwise guide to troubleshooting and resolving ion suppression for this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other co-eluting compounds in the sample.[1][2] These interfering molecules can compete with this compound for ionization in the ESI source, leading to a decrease in its signal intensity. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.
Q2: What are the most common causes of ion suppression for this compound in biological samples?
In biological matrices such as plasma or serum, the primary culprits for ion suppression of fatty acids like this compound are:
-
Phospholipids: These are abundant in cell membranes and are notorious for causing significant ion suppression in ESI.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers used in sample preparation can interfere with the ESI process.
-
Other Endogenous Compounds: The complex nature of biological samples means there are many other small molecules that can co-elute and cause ion suppression.
Q3: How can I determine if my this compound signal is being suppressed?
Two common methods to assess ion suppression are:
-
Post-Column Infusion: A constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of this compound at specific retention times indicates the elution of interfering compounds that cause ion suppression.
-
Post-Extraction Spike: The response of this compound is compared between a standard solution in a clean solvent and a blank matrix extract that has been spiked with the analyte at the same concentration. A lower response in the matrix sample confirms the presence of ion suppression.[3]
Q4: What are the best sample preparation techniques to reduce ion suppression for this compound?
Effective sample preparation is crucial for removing interfering substances. The choice of method depends on the sample matrix and the required level of cleanliness.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an organic solvent, leaving many interfering compounds in the aqueous phase.
-
Solid-Phase Extraction (SPE): A highly effective technique that can selectively isolate fatty acids from complex matrices, providing a much cleaner extract.[4]
Q5: Can derivatization help in minimizing ion suppression for this compound?
Yes, chemical derivatization can significantly improve the ionization efficiency of fatty acids and reduce ion suppression.[5][6][7] By converting the carboxylic acid group of this compound to an ester or adding a permanently charged group, its ionization in the positive ion mode of ESI-MS can be greatly enhanced, moving it away from the suppression-prone negative ion mode often used for underivatized fatty acids.[5][6]
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in terms of recovery and matrix effect for fatty acid analysis.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110% | 40 - 70% (Suppression) | Fast and simple | High matrix effects, especially from phospholipids |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 75 - 90% (Suppression) | Better cleanup than PPT | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | 80 - 105% | >90% (Minimal Effect) | Excellent cleanup, high selectivity | More expensive, requires method development |
Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in neat solution) * 100. A value <100% indicates ion suppression. Data is generalized from typical fatty acid analyses.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is designed to extract free fatty acids, including this compound, from a plasma matrix.
Diagram: LLE Workflow
Caption: A step-by-step workflow for Liquid-Liquid Extraction of this compound.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., Heptadecanoic acid, C17:0)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS mobile phase for reconstitution
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 1.5 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol utilizes a mixed-mode SPE cartridge for the selective extraction of fatty acids.
Diagram: SPE Workflow
Caption: A detailed workflow for Solid-Phase Extraction of this compound.
Materials:
-
Plasma sample (pre-treated with protein precipitation)
-
Mixed-mode SPE cartridges
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Washing solution (e.g., 20% Methanol in water)
-
Elution solvent (e.g., Acetonitrile:Isopropanol, 80:20)
-
Nitrogen evaporator
-
LC-MS mobile phase for reconstitution
Procedure:
-
Sample Pre-treatment: Precipitate proteins in 100 µL of plasma by adding 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. Use the supernatant for SPE.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the washing solution to remove polar interferences.
-
Elution: Elute the fatty acids with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 3: Derivatization of this compound with 2-picolylamine for Enhanced ESI+ Signal
This protocol describes a derivatization reaction to improve the ionization efficiency of this compound in positive ion mode.
Diagram: Derivatization Logic
Caption: Logical flow of the derivatization process for this compound.
Materials:
-
Dried sample extract containing this compound
-
2-picolylamine solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Reaction vials
Procedure:
-
Ensure the sample extract containing this compound is completely dry.
-
To the dried extract, add 50 µL of a solution containing 10 mg/mL 2-picolylamine and 15 mg/mL EDC in anhydrous acetonitrile.
-
Add 5 µL of DIPEA to catalyze the reaction.
-
Seal the vial and incubate at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS analysis in positive ion mode.
References
- 1. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 6. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Storage and stability considerations for Palmitic acid-d5 solutions
This technical support center provides guidance on the storage, stability, and handling of Palmitic acid-d5 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. Commonly used solvents include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][3]
Q3: What is the solubility of this compound in common organic solvents?
The approximate solubility of palmitic acid in common organic solvents is summarized in the table below. The deuterated form, this compound, is expected to have similar solubility.
| Solvent | Approximate Solubility |
| Ethanol | ~30 mg/mL[1] |
| DMSO | ~20 mg/mL[1] |
| DMF | ~20 mg/mL[1] |
Q4: How should this compound stock solutions in organic solvents be stored?
Stock solutions of this compound in organic solvents such as ethanol, DMSO, or DMF should be stored at -20°C.[4] It is recommended to purge the solution with an inert gas, like nitrogen or argon, before sealing and storing to minimize potential oxidation, although this is less of a concern for saturated fatty acids like palmitic acid compared to unsaturated fatty acids.[1][4] A stock solution stored at -20°C should be stable.[4]
Q5: Can I store this compound in aqueous solutions?
It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[1][3] Palmitic acid has very low solubility in aqueous buffers. To prepare an aqueous solution, it is best to first dissolve the fatty acid in ethanol and then dilute it with the aqueous buffer of choice.[1]
Q6: Is this compound susceptible to degradation?
As a saturated fatty acid, this compound is relatively stable and not prone to oxidation.[4] However, degradation can occur under harsh conditions such as high temperatures (140-160°C) over extended periods.[2] Under typical laboratory storage and handling conditions, significant degradation is not expected.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Solution
-
Question: I am having trouble dissolving this compound, or it is precipitating out of my solution. What should I do?
-
Answer:
-
Verify Solvent and Concentration: Ensure you are using a recommended organic solvent (ethanol, DMSO, DMF) and that you have not exceeded the solubility limits (see solubility table above).
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution.[5] Avoid excessive heat, which could potentially lead to degradation over long periods.
-
Sonication: Sonication can also help to dissolve the compound.
-
Aqueous Solutions: If you are preparing an aqueous solution, remember that palmitic acid has very low solubility in water.[6] Always dissolve it in a small amount of an organic solvent like ethanol first, and then slowly add it to the aqueous buffer while vortexing. For cell culture experiments, it is common to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.[5][7]
-
Issue 2: Inconsistent or Inaccurate Quantitative Results
-
Question: My quantitative results using this compound as an internal standard are inconsistent. What could be the cause?
-
Answer: Inconsistent results when using a deuterated internal standard can arise from several factors:
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8] This can lead to differential matrix effects.
-
Solution: Check for co-elution of your analyte and the internal standard. If they are separating, you may need to adjust your chromatographic method.[8]
-
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from components in the sample matrix, even if they co-elute.[8][9]
-
Solution: Evaluate matrix effects by performing a post-extraction addition experiment.
-
-
Isotopic Purity: Ensure the isotopic purity of your this compound is high (typically ≥98%).[8] Contamination with the unlabeled analyte can lead to inaccurate quantification.
-
Isotopic Exchange: While less common for deuterium (B1214612) on a carbon backbone, isotopic exchange (replacement of deuterium with hydrogen) can occur under certain conditions, such as in highly acidic or basic solutions.[9][10]
-
Solution: Maintain a neutral pH for your solutions where possible.
-
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in an Organic Solvent
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, or DMF) to achieve the desired concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon).
-
Seal the vial tightly and store it at -20°C.
Protocol: Preparation of a this compound-BSA Complex for Cell Culture
-
Prepare a stock solution of this compound in ethanol (e.g., 100 mM).
-
Prepare a solution of fatty acid-free BSA in your cell culture medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while stirring or vortexing. The final concentration of ethanol in the medium should be kept low (typically <0.5%).
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complexation.
-
Filter-sterilize the final solution before adding it to your cells.[7]
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide: Palmitic Acid-d5 vs. 13C-Palmitic Acid as an Internal Standard
An Objective Comparison for High-Precision Quantitative Analysis in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability.[1] This guide provides a direct comparison of two common types of SIL-IS for palmitic acid analysis: the deuterium-labeled Palmitic acid-d5 and the carbon-13-labeled 13C-palmitic acid.
The choice between a deuterium (B1214612) (²H or D) and a carbon-13 (¹³C) labeled standard can significantly impact data quality.[1] While both serve to mimic the analyte—palmitic acid—throughout sample preparation and analysis, their subtle physicochemical differences can lead to notable variations in performance.[1]
Core Performance Comparison: The Isotope Effect
The fundamental difference in performance arises from the "isotope effect." The substantial mass difference between hydrogen and deuterium can cause deuterated standards to behave differently from their non-labeled counterparts, a phenomenon less pronounced with ¹³C labeling.[1][2]
| Performance Parameter | This compound (Deuterium Labeled) | 13C-Palmitic Acid (Carbon-13 Labeled) | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the analyte.[2][3][4] | Considered Superior : Typically co-elutes perfectly with the unlabeled analyte.[5] | The C-D bond is slightly shorter and stronger than the C-H bond, which can alter interactions with the stationary phase.[6] This shift can be problematic if it causes the standard and analyte to experience different matrix effects in zones of ion suppression.[3][6][7] |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts.[3][6] | Considered Superior : Provides more accurate correction for ion suppression/enhancement due to identical elution profiles.[5] | If the standard and analyte do not co-elute, they may be ionized under different conditions as the matrix composition changes, leading to inaccurate quantification.[6][7] ¹³C standards ensure both compounds experience the exact same matrix effects.[5] |
| Isotopic Stability | Generally stable, but D atoms can be susceptible to back-exchange with hydrogen, especially if placed on labile positions (e.g., adjacent to carbonyls or on heteroatoms).[7][8] | Highly Stable : The ¹³C label is incorporated into the carbon backbone and is not susceptible to exchange under typical analytical conditions.[1][5] | While this compound is labeled on stable carbon positions, the principle of higher stability for ¹³C remains a key advantage, eliminating any risk of label loss during sample storage or processing.[5] |
| Cost & Availability | Generally less expensive and more widely available.[1][9] | Typically more expensive due to more complex and laborious synthesis routes.[1][5][9] | The relative ease of deuteration chemistries often makes deuterium-labeled standards a more accessible option.[2] |
| Accuracy & Precision | Can provide high accuracy, but may be reduced in complex matrices with significant ion suppression. | Considered Superior : Generally yields higher accuracy and precision, leading to more reliable and robust quantitative data.[1] | The ideal co-elution and stability of ¹³C-labeled standards lead to better correction of analytical variability, which is crucial for meeting stringent regulatory and research requirements.[1][5] |
Experimental Considerations & Protocols
Achieving reliable results depends on a robust experimental design. Below is a representative workflow and a typical LC-MS/MS protocol for the quantification of palmitic acid in human plasma.
Diagram of the Bioanalytical Workflow
The following diagram illustrates the general workflow for quantifying an endogenous analyte like palmitic acid using a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis using a SIL-IS.
Representative Experimental Protocol: Palmitic Acid in Plasma
This protocol provides a starting point for method development. Optimization is crucial for specific matrices and instrumentation.
1. Sample Preparation:
-
To 100 µL of human plasma, add 5 µL of the internal standard solution (e.g., 13C-palmitic acid at 25 ng/mL).
-
Add 295 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.[10]
-
Vortex the mixture for 1 minute.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[10]
2. LC-MS/MS Conditions:
-
HPLC System: Nexera X3 system or equivalent.[10]
-
Column: Shim-pack Scepter C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.[10]
-
Mobile Phase A: Acetonitrile/Water (20/80)[10]
-
Mobile Phase B: Acetonitrile/2-propanol (20/80)[10]
-
Flow Rate: 0.2 mL/min[10]
-
Column Temperature: 55°C[10]
-
Injection Volume: 1 µL[10]
-
MS System: LCMS-8060RX or equivalent triple quadrupole mass spectrometer.[10]
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[10]
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Palmitic Acid: Q1: 255.2 m/z → Q3: 255.2 m/z
-
13C16-Palmitic Acid: Q1: 271.2 m/z → Q3: 271.2 m/z (Note: Transitions must be optimized empirically on the specific instrument used).
-
Metabolic Context of Palmitic Acid
Palmitic acid is the most common saturated fatty acid in the human body and plays a central role in metabolism.[11] It can be obtained from the diet or synthesized endogenously from carbohydrates and other precursors.[11] Understanding its metabolic fate is crucial for many areas of drug development and life science research.
Caption: Simplified metabolic pathways involving palmitic acid.
Conclusion and Recommendation
Both this compound and 13C-palmitic acid are effective internal standards for the quantification of palmitic acid. However, they are not interchangeable, and the choice depends on the specific requirements of the assay.
-
This compound is a cost-effective and suitable choice for many applications. However, researchers must validate the method carefully to ensure that any potential chromatographic shift does not negatively impact data accuracy, particularly in complex biological matrices prone to significant matrix effects.
-
13C-Palmitic Acid is the theoretically superior internal standard.[1][9] Its perfect co-elution with the analyte ensures the most accurate correction for matrix effects and other sources of analytical variability.[5] For assays that demand the highest level of accuracy, precision, and reliability—such as those for regulatory submission or pivotal clinical studies—the additional investment in a ¹³C-labeled standard is strongly recommended and well-justified by the superior data quality.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Palmitic Acid Quantification Using Palmitic Acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like palmitic acid is crucial in various fields, from metabolic studies to food science. The use of a stable isotope-labeled internal standard, such as Palmitic acid-d5, is a cornerstone of robust bioanalytical methods, particularly in mass spectrometry-based techniques. This guide provides an objective comparison of the two primary analytical methodologies for palmitic acid quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—both utilizing this compound to ensure precision and accuracy.
Cross-validation is the process of comparing results from two different analytical methods to ensure that the data is comparable and reliable.[1] This is particularly important when methods are transferred between laboratories or when different techniques are used within a single study.[1] The ideal internal standard, like this compound, mimics the analyte throughout the sample preparation and analysis, compensating for variability.[2][3]
Quantitative Performance Comparison
The selection of an analytical method often depends on a balance of sensitivity, precision, throughput, and the specific requirements of the study. The following tables summarize key performance parameters for LC-MS/MS and GC-MS methods for the analysis of palmitic acid. While a direct head-to-head cross-validation study using this compound is not extensively published, the data presented is a composite from various validated methods for fatty acid analysis.
Table 1: Performance Characteristics of LC-MS/MS and GC-MS for Palmitic Acid Analysis
| Performance Characteristic | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.001 mM - 0.05 µg/g | 11.94 ng/mL - 0.4 µg/g |
| Limit of Quantification (LOQ) | 0.003 mM - 0.5 µg/g | 39.80 ng/mL - 0.5 µg/g |
| Intra-day Precision (%RSD) | <12% | <7.16% |
| Inter-day Precision (%RSD) | <20% | <7.16% |
| Accuracy/Recovery | 92% - 120% | 95.25% - 100.29% |
| Sample Throughput | Higher | Lower |
Note: The values presented are representative and can vary based on the specific instrumentation, sample matrix, and protocol used.
Methodology Comparison
The choice between LC-MS/MS and GC-MS involves different sample preparation and analytical approaches.
| Methodological Aspect | LC-MS/MS | GC-MS |
| Sample Derivatization | Often not required, direct analysis possible. | Mandatory (e.g., esterification to FAMEs). |
| Chromatographic Separation | Reversed-phase liquid chromatography. | Gas chromatography with a capillary column. |
| Ionization Technique | Electrospray Ionization (ESI). | Electron Impact (EI) or Chemical Ionization (CI). |
| Instrumentation Complexity | Generally higher. | More commonly available. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the quantification of palmitic acid using this compound as an internal standard.
LC-MS/MS Protocol for Palmitic Acid Quantification
-
Sample Preparation (Protein Precipitation & Extraction): a. To 100 µL of plasma, add 10 µL of this compound internal standard solution. b. Add 300 µL of cold methanol (B129727) to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a new tube. e. Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex. f. Add 200 µL of water to induce phase separation. g. Centrifuge and collect the upper organic layer. h. Evaporate the organic solvent to dryness under a stream of nitrogen. i. Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.5 mM ammonium (B1175870) acetate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Palmitic Acid: e.g., m/z 255.2 > 255.2.
-
MRM Transition for this compound: e.g., m/z 260.2 > 260.2.
-
GC-MS Protocol for Palmitic Acid Quantification
-
Sample Preparation (Hydrolysis and Derivatization): a. To a known amount of sample, add this compound as the internal standard. b. Perform lipid extraction using a Folch method (chloroform:methanol). c. Hydrolyze the lipid extract to release free fatty acids using a methanolic base (e.g., NaOH in methanol). d. Derivatize the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. e. Extract the FAMEs into an organic solvent like hexane. f. Concentrate the extract before injection.
-
GC-MS Conditions:
-
GC Column: Capillary column suitable for FAME analysis (e.g., ZB-FAME, 30 m x 0.25 mm i.d., 0.20 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, ramp up to 230°C.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
SIM ions for Palmitic Acid methyl ester: e.g., m/z 270, 74.
-
SIM ions for this compound methyl ester: e.g., m/z 275, 79.
-
Workflow and Decision Making
The following diagrams illustrate the general workflows for a cross-validation study and the decision-making process for selecting an internal standard.
Cross-validation workflow for analytical methods.
Decision-making for internal standard selection.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of palmitic acid, and the use of this compound as an internal standard is critical for achieving high-quality, reliable data in both methodologies. LC-MS/MS offers the advantage of higher throughput and simpler sample preparation due to the general omission of a derivatization step. GC-MS, while requiring derivatization, is a robust and widely available technique that provides excellent sensitivity and precision.
The choice between the two methods will depend on the specific needs of the study, including the number of samples, the required sensitivity, and the available instrumentation. A thorough cross-validation should be performed when transferring methods or comparing data from different analytical approaches to ensure data integrity and consistency. The use of a deuterated internal standard like this compound is strongly recommended by regulatory bodies and is scientifically proven to enhance the quality and reliability of bioanalytical data.[2]
References
- 1. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of high-temperature conversion and equilibration methods for the determination of d31-palmitic acid oxidation in man using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. A comparison of [9,10-3H]palmitic and [9,10-3H]myristic acids for the detection of defects of fatty acid oxidation in intact cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Palmitic Acid: Accuracy and Precision of Palmitic acid-d5 and its Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of palmitic acid in biological matrices is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the performance of the commonly used internal standard, Palmitic acid-d5, with its alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. By mimicking the physicochemical properties of the analyte, they effectively compensate for variations during sample preparation and analysis. This guide focuses on the use of deuterated palmitic acid, specifically this compound, and compares its performance with other stable isotope-labeled alternatives, particularly ¹³C-labeled palmitic acid.
Performance Comparison of Internal Standards for Palmitic Acid Bioanalysis
The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results. The following table summarizes the key performance characteristics of deuterated and ¹³C-labeled palmitic acid internal standards based on published bioanalytical method validation data.
| Performance Parameter | Palmitic acid-d₅ (Deuterated) | ¹³C-labeled Palmitic Acid | Key Considerations |
| Accuracy | 95.2% to 104.8%[1] | Data not explicitly available in reviewed literature, but expected to be high. | Accuracy is a measure of the closeness of the determined value to the true value. Both types of standards can achieve high accuracy. |
| Precision (RSD %) | Inter-day: 8-13%[2], Intra-day: 11-12%[2], For standard solutions: ±5%[3], For plasma samples: < ±2%[3] | Inter-day: 8-13%[2], Intra-day: 11-12%[2] | Precision reflects the reproducibility of the measurement. ¹³C-labeled standards may offer slightly better precision due to identical chromatographic behavior. |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to the native analyte. | Co-elutes perfectly with the native analyte. | This is a significant advantage of ¹³C-labeled standards as it ensures that both the analyte and the internal standard experience the same matrix effects. |
| Isotopic Effect | The mass difference between deuterium (B1214612) and hydrogen can sometimes lead to different fragmentation patterns or ionization efficiencies. | Minimal to no isotopic effect due to the small relative mass difference between ¹³C and ¹²C. | This can lead to improved accuracy and precision with ¹³C-labeled standards. |
| Cost | Generally more cost-effective. | Typically more expensive to synthesize. | Budgetary constraints can be a factor in the selection of an internal standard. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical results. Below are representative protocols for the quantification of palmitic acid in plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing proteins from plasma samples.
-
Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound or ¹³C-labeled palmitic acid internal standard solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 50:50, v/v).
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the fatty acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Palmitic Acid: Precursor ion (m/z) 255.2 -> Product ion (m/z) 255.2 (or a characteristic fragment).
-
This compound: Precursor ion (m/z) 260.2 -> Product ion (m/z) 260.2.
-
¹³C₁₆-Palmitic Acid: Precursor ion (m/z) 271.3 -> Product ion (m/z) 271.3.
-
-
Visualizing the Workflow and Principles
To better illustrate the processes involved in the bioanalysis of palmitic acid, the following diagrams have been generated using the DOT language.
Conclusion
Both deuterated and ¹³C-labeled palmitic acid internal standards can provide accurate and precise quantification of palmitic acid in bioanalytical studies. However, for applications demanding the highest level of accuracy and to mitigate potential risks associated with matrix effects, ¹³C-labeled palmitic acid is the superior choice due to its identical chromatographic behavior to the native analyte. The selection between this compound and a ¹³C-labeled analog will ultimately depend on the specific requirements of the study, including the desired level of analytical rigor and budgetary considerations. The detailed protocols and workflows provided in this guide offer a solid foundation for developing and validating robust bioanalytical methods for palmitic acid quantification.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS for Palmitic Acid-d5 Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. Palmitic acid-d5, a deuterated analog of the ubiquitous saturated fatty acid, often serves as an internal standard in such analyses. The choice of analytical technique is critical, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the two most prominent methods. This guide provides an in-depth comparison of these techniques for this compound analysis, supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
At a Glance: Key Differences and Performance Metrics
The primary distinction between GC-MS and LC-MS lies in the mobile phase used for separation: a gas in GC and a liquid in LC. This fundamental difference dictates the sample preparation requirements and overall performance characteristics of each method. While GC-MS often boasts superior chromatographic resolution for volatile compounds, it necessitates a derivatization step to make fatty acids amenable to gas-phase analysis. In contrast, LC-MS can often analyze fatty acids directly, simplifying sample preparation.[1][2]
The following table summarizes the key performance parameters for the analysis of palmitic acid, which can be considered representative for its deuterated analog, this compound.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 11.94 ng/mL (as methyl ester) | 5-100 nM |
| Limit of Quantification (LOQ) | 39.80 ng/mL (as methyl ester) | 0.01 µM |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Sample Preparation | Derivatization required | Direct injection possible |
| Throughput | Lower, due to derivatization | Higher |
| Selectivity | High | High |
The Workflow: A Visual Comparison
The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the derivatization step required for GC-MS.
In Detail: Experimental Protocols
GC-MS Protocol for this compound Analysis
This protocol outlines a common method for the analysis of fatty acids, including this compound, by GC-MS, involving derivatization to fatty acid methyl esters (FAMEs).
1. Sample Preparation and Lipid Extraction:
-
To a 1 mL sample (e.g., plasma, cell lysate), add an appropriate amount of an internal standard if this compound is not being used as one.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis, such as a DB-23 or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/minute.
-
Ramp to 240°C at 5°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
LC-MS Protocol for this compound Analysis
This protocol describes a direct analysis of this compound using LC-MS/MS without derivatization.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described in the GC-MS protocol.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 70% B.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition specific for this compound. For example, the precursor ion [M-H]⁻ and a characteristic product ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Choosing the Right Tool for the Job: A Logical Approach
The decision between GC-MS and LC-MS for this compound analysis depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired sample throughput.
References
A Comparative Guide to the Quantitative Analysis of Palmitic Acid Using Isotope-Labeled and Odd-Chain Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids like palmitic acid is crucial for metabolic studies and disease biomarker discovery. The use of internal standards is fundamental to achieving reliable and reproducible results, correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of Palmitic acid-d5 and its common alternatives as internal standards, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative assays. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by mass spectrometry. Here, we compare this compound with two common alternatives: ¹³C-labeled Palmitic Acid and Heptadecanoic Acid (C17:0), an odd-chain saturated fatty acid.
| Internal Standard | Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Palmitic acid-d3 (as a proxy for this compound) | GC-MS | >0.99 | ~0.05 µg/g | Not Specified |
| ¹³C₁₆-Palmitic Acid | LC-MS/MS | >0.99 | ~11.94 ng/mL | Not Specified |
| Heptadecanoic Acid (C17:0) | GC-MS | >0.99 | Not Specified | Not Specified |
| General Fatty Acids | LC-MS/MS | >0.998 | 0.001-0.003 mM | Not Specified |
Note: The data presented is compiled from various studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. The values for Palmitic acid-d3 are used as an estimate for this compound performance.
Experimental Protocol: Quantification of Palmitic Acid using a Deuterated Internal Standard by GC-MS
This protocol provides a standard method for the extraction and quantification of free fatty acids from biological samples such as plasma, cells, or tissues, using a deuterated internal standard like Palmitic acid-d3 (as a proxy for this compound).[1]
1. Sample Preparation and Extraction:
-
For Plasma: To 200 µL of plasma, add 300 µL of dPBS.
-
For Cells: Use up to 2 million cells.
-
For Tissues: The amount should be empirically determined based on the tissue type.
-
Add 100 µL of the internal standard solution (containing 25 ng of the deuterated fatty acid) to the sample.[1]
-
Add methanol (B129727) (2 volumes for cells, 900 µL for tissues) and acidify with HCl to a final concentration of 25 mM.[1]
-
For tissues, sonicate or grind the sample to ensure thorough homogenization.[1]
-
Add 1 mL of iso-octane, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.
-
Transfer the upper organic layer to a clean glass tube. Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.
-
Dry the combined organic extracts under a vacuum (e.g., using a SpeedVac).
2. Derivatization:
-
To the dried extract, add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) and 25 µL of 1% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.[1]
-
Incubate at room temperature for 20 minutes.
-
Dry the sample again under vacuum.[1]
-
Reconstitute the derivatized sample in 50 µL of iso-octane.[1]
3. GC-MS Analysis:
-
Inject 1 µL of the reconstituted sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Zebron ZB-FAME GC column (30 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Oven Program: Initial temperature of 70°C for 2 min, ramp to 180°C at 15°C/min and hold for 6 min, then ramp to 230°C at 10°C/min and hold for 1 min.[2]
-
Injector Temperature: 280°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) or Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific m/z of the analyte and the internal standard.
-
4. Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of unlabeled palmitic acid.
-
Add a constant amount of the deuterated internal standard to each calibration standard.
-
Process the calibration standards through the same extraction and derivatization procedure as the samples.[1]
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Experimental Workflow and Signaling Pathways
To visualize the experimental process, a logical workflow diagram is presented below.
Caption: Experimental workflow for fatty acid quantification.
This guide provides a framework for the quantitative analysis of palmitic acid using deuterated internal standards. The choice of internal standard and adherence to a validated protocol are paramount for generating high-quality, reproducible data in metabolomics and related research fields.
References
Assessing the Isotopic Contribution of Palmitic Acid-d5 to the Analyte Signal: A Comparative Guide
In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for ensuring accuracy and precision by correcting for matrix effects and variability during sample processing.[1] Palmitic acid-d5 is a commonly used SIL-IS for the quantification of endogenous palmitic acid. However, the use of deuterium-labeled standards is not without its challenges, including the potential for isotopic contribution to the analyte signal, which can impact accuracy, especially at the lower limit of quantification.[2] This guide provides a comparative assessment of this compound, detailing its performance and potential for isotopic crosstalk, supported by experimental protocols and data.
Data Summary: Comparison of Internal Standards
The choice of an internal standard can significantly influence method performance.[3] While an ideal SIL-IS co-elutes with the analyte and compensates for matrix effects, factors like isotopic purity and the "isotope effect" can lead to analytical challenges.[1] Below is a comparison of this compound with other potential internal standards for palmitic acid quantification.
| Internal Standard | Mass Shift (amu) | Isotopic Purity (%) | Potential for Isotopic Crosstalk | Chromatographic Shift (Isotope Effect) | Relative Cost |
| This compound | +5 | >98 | Low to Moderate | Possible |
|
| Palmitic acid-d3 | +3 | >98 | Moderate | Minimal | $ |
| ¹³C₁₆-Palmitic acid | +16 | >99 | Very Low | Negligible |
|
| Heptadecanoic acid (C17:0) | +14 (structural analog) | N/A | None (different m/z) | Different retention time | $ |
Note: Data presented is a synthesis of typical values found in literature and product specifications. Actual values may vary between batches and suppliers. The potential for isotopic crosstalk is influenced by the mass resolution of the instrument and the number of deuterium (B1214612) labels.[2]
Experimental Protocols
To rigorously assess the suitability of this compound as an internal standard, several key experiments should be performed during method validation.
Assessment of Isotopic Purity and Crosstalk
Objective: To determine the isotopic purity of the this compound standard and quantify its contribution to the native palmitic acid signal.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a series of calibration standards of native palmitic acid.
-
-
LC-MS/MS Analysis:
-
Inject a high-concentration solution of this compound and acquire data across the mass-to-charge ratio (m/z) range for both the internal standard and the native analyte.
-
Analyze the signal intensity at the m/z of native palmitic acid in the this compound solution. This signal represents the contribution from the unlabeled analyte present as an impurity in the standard.[2]
-
Conversely, analyze a high-concentration standard of native palmitic acid and measure the signal intensity at the m/z of this compound. This assesses the contribution of the natural abundance isotopes of palmitic acid (M+5) to the internal standard signal.
-
-
Data Analysis:
-
Calculate the percentage contribution of the unlabeled analyte in the SIL-IS.
-
Determine the signal-to-noise ratio for the crosstalk signals.
-
Evaluation of Matrix Effects
Objective: To evaluate the influence of the biological matrix on the ionization of both palmitic acid and this compound.
Methodology:
This protocol is based on the post-extraction addition method.[4]
-
Sample Sets:
-
Set A (Neat Solution): Prepare standards of palmitic acid and this compound at low and high concentrations in the final mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma samples (from at least six different sources) using the developed sample preparation method. Spike the extracts with palmitic acid and this compound to the same final concentrations as Set A.[5]
-
-
LC-MS/MS Analysis:
-
Analyze all samples and record the peak areas for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for both the analyte and the IS:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]
-
Calculate the IS-normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
The IS-normalized MF should be close to 1, indicating that the SIL-IS effectively compensates for matrix effects.[4]
-
Visualizing Experimental and Logical Workflows
Workflow for Assessing Isotopic Contribution
The following diagram illustrates the steps to evaluate the potential for signal contribution from the this compound internal standard to the native analyte.
Caption: Workflow to assess isotopic crosstalk between analyte and SIL-IS.
Logical Diagram of Signal Crosstalk
This diagram illustrates the potential sources of interference between the analyte and the stable isotope-labeled internal standard signals in a mass spectrometer.
Caption: Isotopic contributions between an analyte and its SIL-IS.
References
Method Validation for Palmitic Acid-d5: A Comparative Guide for Regulatory Compliance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the method validation for Palmitic acid-d5, a deuterated internal standard, in compliance with regulatory guidelines for bioanalytical assays. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), enhancing assay accuracy and precision. This document outlines the key validation parameters, presents comparative performance data, and provides detailed experimental protocols to support drug development professionals in establishing reliable analytical methods.
Superiority of Deuterated Internal Standards: A Comparative Perspective
The selection of an appropriate internal standard (IS) is critical for the accuracy and reliability of bioanalytical data. Deuterated internal standards, like this compound, are considered the "gold standard" as they exhibit nearly identical physicochemical properties to the endogenous analyte, palmitic acid. This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.
In contrast, non-deuterated, or analogue, internal standards, such as heptadecanoic acid (C17:0), are structurally similar but not identical to the analyte. While more readily available and less expensive, their differing chemical properties can lead to variations in extraction recovery and chromatographic retention times. These differences can result in less effective correction for analytical variability, potentially compromising the accuracy of the quantitative results. The choice of internal standard can significantly affect the accuracy and reliability of measurement results and should be carefully assessed during method development.
Performance Data: Method Validation Parameters
The following table summarizes the typical acceptance criteria for bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA, which have largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. The presented data is representative of a validated LC-MS/MS method for a deuterated fatty acid internal standard in human plasma.
| Validation Parameter | Acceptance Criteria | Representative Performance Data (this compound) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be defined based on expected concentrations | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 3.1% - 7.8% Inter-day: 4.5% - 9.2% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | No interference observed in blank plasma |
| Matrix Effect (% CV of IS-normalized matrix factor) | ≤ 15% | 8.9% |
| Recovery (%) | Consistent, precise, and reproducible | 85.2% - 92.1% (CV < 10%) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable for 3 freeze-thaw cycles, 24h at room temp., and 90 days at -80°C |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices for the quantification of fatty acids in biological matrices using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Palmitic acid: Q1 255.2 -> Q3 255.2
-
This compound: Q1 260.2 -> Q3 260.2
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., Capillary voltage: 3.0 kV, Source temperature: 150°C, Desolvation temperature: 400°C).
Validation Experiments
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of palmitic acid (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and a fixed concentration of this compound. Analyze in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, 800 ng/mL) in six replicates on three different days. Calculate the % bias for accuracy and the coefficient of variation (%CV) for intra- and inter-day precision.
-
Selectivity: Analyze six different lots of blank human plasma to ensure no endogenous interferences are present at the retention times of palmitic acid and this compound.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank plasma from six different sources to the peak area of the analyte in a neat solution at the same concentration. The IS-normalized matrix factor is calculated to assess the variability.
-
Stability: Evaluate the stability of palmitic acid in plasma under various conditions:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples kept at room temperature for 24 hours.
-
Long-Term Stability: Analyze QC samples stored at -80°C for 90 days.
-
Method Validation Workflow
The following diagram illustrates the logical workflow of the bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
Safety Operating Guide
Proper Disposal of Palmitic Acid-d5: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Palmitic acid-d5. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper disposal is necessary to prevent environmental contamination and ensure workplace safety.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[1]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if symptoms occur.[2]
Spill Containment and Cleanup
In the event of a spill, follow these steps to ensure safe cleanup:
-
Ventilate the Area: Ensure adequate ventilation to minimize dust inhalation.
-
Avoid Dust Generation: Moisten the spilled material with water to prevent it from becoming airborne.
-
Contain the Spill: Use a clean shovel to carefully place the material into a clean, dry, and labeled container with a secure lid.
-
Clean the Area: Once the bulk of the material has been removed, clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in a sealed container for proper disposal.
Disposal Procedures
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Identification: While not federally classified as hazardous, it is crucial to consult local and institutional regulations, as classifications can vary.
-
Containerization: Place the waste this compound in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the container through an approved chemical waste disposal company.[2][4] Do not dispose of it in regular trash or pour it down the drain.[2][4]
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | 59 - 63 °C / 138.2 - 145.4 °F | [2] |
| Boiling Point | 351.5 °C / 664.7 °F | [2] |
| Flash Point | 206 °C / 402.8 °F | [2] |
| Oral LD50 (Rat) | >5,000 mg/kg | [3] |
Experimental Workflow for Disposal
Caption: Decision workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling Palmitic acid-d5
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Palmitic acid-d5. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3][4][5][6][7] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[3][4][5][7][8] | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing.[1][2][3] | Minimizes the risk of skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., dust mask or particulate filter respirator).[1][3][4][7] | Required when ventilation is inadequate or if dust is generated.[1][3][4][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is crucial for both safety and experimental consistency.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.[1][3][6]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2][6]
2. Handling the Compound:
-
Allow the container of this compound to reach room temperature before opening to prevent condensation, which could compromise the compound's integrity.[9]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Use spark-proof tools and explosion-proof equipment if large quantities are being handled, as fine dust can be combustible.[1][6]
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1][3][4][6]
-
Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3][6]
-
For long-term stability, especially for deuterated lipids, storage at or below -16°C is recommended.[9]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Chemical Disposal: Dispose of surplus and non-recyclable this compound through a licensed and approved waste disposal company.[1][8] Do not allow the chemical to enter drains or waterways.[3]
-
Contaminated Packaging Disposal: Dispose of the container as unused product in accordance with local, state, and federal regulations.[8] Do not reuse empty containers.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. redox.com [redox.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. acme-hardesty.com [acme-hardesty.com]
- 6. lewisu.edu [lewisu.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
